N,N-Diallyl-2-piperidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h3-4,11,13H,1-2,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUAOMWGRFNQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to N,N-Diallyl-2-piperidinecarboxamide Hydrochloride: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocyclic amine have been successfully developed into therapeutics for a range of conditions, from neurological disorders to infectious diseases and oncology.[1][3][4] This guide introduces N,N-Diallyl-2-piperidinecarboxamide hydrochloride (CAS 1236260-73-3), a novel compound within this important chemical class.
While specific experimental data for this particular molecule is not yet widely available in peer-reviewed literature, its structural features—a chiral center at the 2-position of the piperidine ring and two allyl groups on the amide nitrogen—suggest unique potential for probing biological systems. The diallyl moiety, in particular, may confer distinct pharmacokinetic properties or introduce novel interactions with biological targets.
This document serves as a technical prospectus, synthesizing information from closely related analogues to provide a comprehensive overview of N,N-Diallyl-2-piperidinecarboxamide hydrochloride. We will explore its predicted physicochemical properties, propose a robust synthetic strategy, hypothesize potential mechanisms of action based on the known pharmacology of related structures, and outline experimental protocols for its investigation. This guide is intended to equip researchers with the foundational knowledge and practical insights needed to explore the therapeutic potential of this promising new chemical entity.
Physicochemical Properties and Safety
The precise physicochemical properties of N,N-Diallyl-2-piperidinecarboxamide hydrochloride are not yet documented. However, based on the general characteristics of similar small molecule piperidine derivatives and their hydrochloride salts, we can infer the following properties.
| Property | Predicted Value / Characteristic | Rationale / Comments |
| Molecular Formula | C12H21ClN2O | Based on the structure of N,N-Diallyl-2-piperidinecarboxamide hydrochloride. |
| Molecular Weight | 244.76 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[5] |
| Melting Point | Not available. Expected to be >100 °C. | Hydrochloride salts generally have higher melting points than their free base counterparts.[6] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. |
| pKa | Not available. Estimated to be in the range of 8-11 for the piperidine nitrogen. | The piperidine ring nitrogen is basic.[7] |
Handling and Safety Precautions:
As with any novel chemical compound, N,N-Diallyl-2-piperidinecarboxamide hydrochloride should be handled with care in a laboratory setting. While specific toxicity data is unavailable, general precautions for handling piperidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
Proposed Synthetic Strategy
The synthesis of N,N-Diallyl-2-piperidinecarboxamide hydrochloride can be logically approached from the commercially available starting material, 2-piperidinecarboxylic acid. A robust and efficient method involves a two-step process: protection of the piperidine nitrogen, followed by amide coupling and subsequent deprotection and salt formation. This strategy is widely employed in the synthesis of related compounds.[2][11]
Step-by-Step Protocol:
-
N-Protection of 2-Piperidinecarboxylic Acid:
-
To a solution of 2-piperidinecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Cool the solution to 0°C and add Di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the N-Boc-2-piperidinecarboxylic acid with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.
-
Rationale: The Boc protecting group is ideal as it is stable under the conditions of the subsequent amide coupling reaction but can be easily removed under acidic conditions.[2]
-
-
Amide Coupling with Diallylamine:
-
Dissolve the N-Boc-2-piperidinecarboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a peptide coupling agent, for example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), along with a non-nucleophilic base like diisopropylethylamine (DIPEA).[12]
-
Stir for a few minutes to activate the carboxylic acid, then add diallylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until completion, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic phase and concentrate to yield crude N-Boc-N,N-diallyl-2-piperidinecarboxamide.
-
Rationale: Peptide coupling reagents like HBTU provide high yields and minimize side reactions, making them suitable for forming the amide bond.[12]
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve the crude protected amide in a suitable solvent such as dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent or bubble HCl gas through the solution.
-
Stir the mixture at room temperature. The deprotection of the Boc group and the formation of the hydrochloride salt will typically result in the precipitation of the final product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any impurities, and dry under vacuum.
-
Rationale: The Boc group is labile to strong acid, and this one-step procedure both deprotects the piperidine nitrogen and forms the desired hydrochloride salt, simplifying the purification process.[13]
-
Proposed Synthesis Workflow Diagram:
Caption: Potential inhibition of neuronal signaling via T-type calcium channels.
Potential Research Applications and Experimental Protocols
The unique structure of N,N-Diallyl-2-piperidinecarboxamide hydrochloride makes it an attractive candidate for screening in various therapeutic areas.
-
Neuroscience: As a potential ion channel modulator, it could be investigated for analgesic properties in models of neuropathic pain or as an anticonvulsant. [11]* Oncology: Given the success of related compounds as kinase inhibitors, screening against a panel of cancer-relevant kinases would be a logical step. [3]* Infectious Diseases: The discovery of piperidine carboxamides with antimalarial activity suggests that this compound could be evaluated for its efficacy against Plasmodium falciparum or other parasites. [4]
Example Experimental Protocol: In Vitro T-Type Calcium Channel Assay
To investigate the hypothesis that N,N-Diallyl-2-piperidinecarboxamide hydrochloride acts as a T-type calcium channel blocker, a whole-cell patch-clamp electrophysiology assay can be employed. This is a gold-standard method for characterizing ion channel modulators. [1] Objective: To determine the half-maximal inhibitory concentration (IC50) of N,N-Diallyl-2-piperidinecarboxamide hydrochloride on T-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the Cav3.2 subtype).
Methodology:
-
Cell Culture: Culture the HEK293 cells expressing the target T-type calcium channel subtype according to standard protocols.
-
Compound Preparation: Prepare a stock solution of N,N-Diallyl-2-piperidinecarboxamide hydrochloride in an appropriate solvent (e.g., deionized water or DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.
-
Electrophysiology Recordings:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Use a bath solution containing blockers for sodium and potassium channels to isolate calcium currents.
-
Hold the cells at a negative membrane potential (e.g., -90 mV) to ensure the T-type calcium channels are in a closed state.
-
Apply depolarizing voltage steps to elicit T-type calcium currents.
-
-
Data Acquisition and Analysis:
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cells with the various concentrations of N,N-Diallyl-2-piperidinecarboxamide hydrochloride and record the resulting currents.
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
N,N-Diallyl-2-piperidinecarboxamide hydrochloride represents a novel and unexplored member of the pharmacologically significant piperidine carboxamide family. While direct experimental data remains to be established, a comprehensive analysis of its structure in the context of related compounds allows for the formulation of scientifically grounded hypotheses regarding its properties, synthesis, and potential biological activities. The presence of the diallyl groups offers a unique structural motif that may lead to novel pharmacological profiles. This technical guide provides a foundational framework for researchers to embark on the synthesis and investigation of this promising compound, with the potential for discoveries in neuroscience, oncology, and infectious diseases.
References
- A Head-to-Head Comparison of 4-Piperidinecarboxamide and its Analogs in Drug Discovery - Benchchem.
- Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals - Benchchem.
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Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. Available from: [Link]
- SAFETY DATA SHEET - Sigma-Aldrich.
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Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
- SAFETY DATA SHEET - ThermoFisher.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific.
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available from: [Link]
- Safety Data Sheet.
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ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants - ResearchGate. Available from: [Link]
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Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - 5z.com. Available from: [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents.
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. Available from: [Link]
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Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the delta-opioid receptor: a combined 3D-QSAR and ligand docking study - PubMed. Available from: [Link]
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Piperidine - Wikipedia. Available from: [Link]
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PIPERIDINE - Ataman Kimya. Available from: [Link]
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Structural and Pharmacological Divergence: N,N-Diallyl-2-piperidinecarboxamide vs. Bupivacaine
An In-Depth Technical Whitepaper on Pipecoloxylidide Derivatives and SAR Implications
Executive Summary
The rational design of local anesthetics relies heavily on a well-established pharmacophore model: a lipophilic aromatic ring, an intermediate linkage (amide or ester), and a hydrophilic tertiary amine. Bupivacaine, a widely utilized pipecoloxylidide, exemplifies this structure, offering potent, long-acting voltage-gated sodium channel (Nav) blockade. In contrast, N,N-Diallyl-2-piperidinecarboxamide represents a significant structural deviation, lacking both the aromatic moiety and the tertiary amine alkylation.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural differences between these two piperidine-2-carboxamide derivatives. We will analyze how specific functional group substitutions dictate their physicochemical properties, target affinity, and metabolic fate, supported by self-validating experimental workflows.
Core Structural Deconstruction
Both compounds share a foundational piperidine-2-carboxamide (pipecolic acid amide) core. However, their divergent substituents fundamentally alter their chemical behavior and biological utility.
Bupivacaine: The Optimized Pharmacophore
Bupivacaine (1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) is engineered for optimal membrane penetration and receptor binding .
-
Piperidine N-Substitution (1-Butyl): The addition of a lipophilic butyl chain at the N1 position converts the secondary amine of pipecolic acid into a tertiary amine. This optimizes the pKa (~8.1), ensuring that a sufficient fraction of the molecule remains un-ionized at physiological pH to cross the lipid bilayer, while the protonated form binds the intracellular face of the Nav channel.
-
Amide N-Substitution (2,6-Xylidine): The 2,6-dimethylphenyl group serves a dual purpose. First, the aromatic ring engages in crucial π-π stacking and hydrophobic interactions within the Nav channel's local anesthetic binding site (typically located in the S6 segments of domains I, III, and IV). Second, the ortho-methyl groups provide steric hindrance, shielding the amide bond from rapid enzymatic hydrolysis, thereby prolonging the duration of action .
N,N-Diallyl-2-piperidinecarboxamide: The Aliphatic Analog
N,N-Diallyl-2-piperidinecarboxamide lacks the defining features of a clinical local anesthetic .
-
Piperidine N-Substitution (Unsubstituted): The N1 position remains a secondary amine (N-H). This significantly lowers the overall lipophilicity (LogP) of the molecule, reducing its ability to partition into and traverse neuronal lipid membranes.
-
Amide N-Substitution (N,N-Diallyl): The replacement of the aromatic xylidine ring with two aliphatic allyl groups eliminates the capacity for π-π interactions. While the diallyl groups provide steric bulk, they cannot satisfy the geometric and electronic requirements of the Nav channel binding pocket. Consequently, this compound is primarily utilized as a synthetic intermediate or a negative control in structure-activity relationship (SAR) studies.
Figure 1: SAR logical workflow contrasting bupivacaine and its N,N-diallyl analog.
Quantitative Data Presentation
To systematically evaluate the divergence between these two molecules, their primary physicochemical and pharmacological parameters are summarized below.
| Property / Parameter | Bupivacaine | N,N-Diallyl-2-piperidinecarboxamide |
| IUPAC Name | 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | N,N-diallylpiperidine-2-carboxamide |
| Molecular Formula | C18H28N2O | C12H20N2O |
| Molecular Weight | 288.4 g/mol | 208.3 g/mol |
| Piperidine N1 State | Tertiary Amine (N-Butyl) | Secondary Amine (N-H) |
| Amide Substituent | 2,6-Dimethylphenyl (Aromatic) | N,N-Diallyl (Aliphatic) |
| Primary Target | Voltage-gated Na+ Channels (Nav1.5, Nav1.7) | N/A (Lacks pharmacophore) |
| Clinical/Lab Utility | Long-acting local anesthetic | Chemical building block / SAR analog |
Experimental Methodologies & Self-Validating Protocols
To empirically validate the structural impact on target engagement and metabolic stability, the following self-validating protocols are designed for implementation in a preclinical pharmacology setting.
Protocol 1: In Vitro Nav Channel Binding Assay (Automated Patch-Clamp)
Causality Rationale: Local anesthetics exhibit state-dependent binding, meaning they preferentially bind to and stabilize the inactivated state of the sodium channel. To accurately assess the IC50 of bupivacaine versus the diallyl analog, the holding potential must be carefully controlled to ensure a high fraction of channels are in the inactivated state.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 or Nav1.7 channels. Harvest cells at 70-80% confluency using TrypLE to preserve extracellular membrane proteins without proteolytic cleavage.
-
Intracellular/Extracellular Solutions:
-
Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH). Reasoning: Cs+ blocks endogenous potassium currents, isolating the sodium current for accurate quantification.
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).
-
-
Compound Preparation: Prepare 10 mM stock solutions of Bupivacaine and N,N-Diallyl-2-piperidinecarboxamide in 100% DMSO. Dilute serially in extracellular solution (final DMSO <0.3% to prevent solvent-induced membrane toxicity).
-
Electrophysiology Protocol (State-Dependent Block):
-
Hold the membrane potential at -120 mV (resting state).
-
Apply a conditioning prepulse to -70 mV for 8 seconds to drive channels into the inactivated state.
-
Step to -20 mV for 20 ms to measure the remaining available sodium current.
-
-
Data Acquisition & Validation: Perfuse compounds for 3-5 minutes until steady-state block is achieved. A self-validating control must include a washout phase; bupivacaine block should be reversible. The diallyl analog is expected to show negligible current reduction at equivalent concentrations due to the lack of the aromatic binding moiety.
Protocol 2: HPLC-MS/MS Structural Characterization and Metabolic Stability
Causality Rationale: Bupivacaine is extensively metabolized in the liver by CYP3A4 via N-dealkylation, yielding pipecoloxylidide (desbutylbupivacaine) . The diallyl analog, lacking the N-butyl group, will exhibit a distinct metabolic clearance profile. Using LC-MS/MS with a positive electrospray ionization (ESI+) mode leverages the protonation of the piperidine nitrogen for high-sensitivity detection.
Step-by-Step Methodology:
-
Microsomal Incubation: Incubate 1 µM of each compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., ropivacaine).
-
Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to HPLC vials.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. Reasoning: Formic acid ensures the piperidine nitrogen remains protonated, drastically improving ESI+ signal intensity.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Bupivacaine Transition: m/z 289.2 [M+H]+ → 140.1 (pipecolic acid fragment).
-
Diallyl Analog Transition: m/z 209.2 [M+H]+ → corresponding fragment.
-
-
Validation: Calculate the intrinsic clearance (CLint) based on the log-linear depletion of the parent compound. Identify the N-dealkylated metabolite of bupivacaine (m/z 233.2) to confirm CYP3A4 activity, validating the assay's metabolic competence.
Figure 2: Parallel experimental workflow for electrophysiological and metabolic characterization.
Conclusion
The structural divergence between bupivacaine and N,N-Diallyl-2-piperidinecarboxamide perfectly illustrates the rigid requirements of the local anesthetic pharmacophore. While bupivacaine leverages its N-butyl group for lipid partitioning and its 2,6-xylidine ring for precise Nav channel target engagement, the diallyl analog's lack of these moieties renders it pharmacologically inert in this context. Understanding these molecular nuances is critical for drug development professionals aiming to design next-generation sodium channel blockers with optimized safety and efficacy profiles.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2474, Bupivacaine." PubChem, [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 117963, (+)-Bupivacaine." PubChem,[Link]
-
ChemBK. "N,N-Diallyl-2-piperidinecarboxamide hydrochloride." ChemBK Chemical Database,[Link]
-
National Cancer Institute. "Definition of bupivacaine." NCI Drug Dictionary,[Link]
Methodological & Application
Application Note: Synthesis of N,N-Diallyl-2-piperidinecarboxamide from Pipecolic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocol.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized, conformationally restricted nitrogen heterocycles is a cornerstone of modern drug discovery. Pipecolic acid (piperidine-2-carboxylic acid) serves as a critical chiral building block, mimicking the structural rigidity of proline while expanding the spatial geometry of the resulting peptidomimetics. The derivatization of pipecolic acid into N,N-Diallyl-2-piperidinecarboxamide provides a versatile diene-containing intermediate, which can be further functionalized via ring-closing metathesis (RCM) or cross-coupling methodologies.
Designing a robust synthetic route for this compound requires careful consideration of protecting group chemistry and steric hindrance:
-
Protecting Group Strategy (Boc vs. Cbz): The secondary amine of pipecolic acid must be protected to prevent self-condensation during carboxylic acid activation. While Carboxybenzyl (Cbz) is a common choice, its standard deprotection conditions (catalytic hydrogenation with Pd/C) would simultaneously reduce the terminal double bonds of the diallylamine moiety. Therefore, the acid-labile tert-butyloxycarbonyl (Boc) group is strictly required[1].
-
Amidation Kinetics & Epimerization (The HATU Advantage): Coupling a sterically hindered secondary amine (pipecolic acid derivative) with a bulky secondary amine (diallylamine) results in notoriously sluggish reaction kinetics. Standard carbodiimides (e.g., EDCI, DCC) often lead to poor yields and significant epimerization at the α-chiral center via an oxazolone intermediate[2]. To circumvent this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (intramolecular hydrogen bonding), dramatically accelerating the amidation step and preserving stereochemical integrity[3][4].
-
Selective Deprotection: The final cleavage of the Boc group is achieved using 4M HCl in anhydrous dioxane. This method is highly selective, avoids the generation of complex scavengable carbocations typical of neat TFA, and directly yields the target compound as a stable, easily isolable hydrochloride salt[5][6].
Synthetic Workflow
Figure 1: Three-step synthetic workflow for N,N-Diallyl-2-piperidinecarboxamide.
Materials and Quantitative Data Summary
The following table outlines the stoichiometric requirements optimized for a 10.0 mmol scale synthesis.
| Reagent / Compound | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Pipecolic acid | 129.16 | 1.00 | 1.29 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | 1.10 | 2.40 g | Protecting Agent |
| Diallylamine | 97.16 | 1.20 | 1.17 g (1.48 mL) | Nucleophile |
| HATU | 380.23 | 1.20 | 4.56 g | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.00 | 3.88 g (5.22 mL) | Organic Base |
| 4M HCl in Dioxane | 36.46 | 10.00 | 25.0 mL | Deprotecting Agent |
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Boc-Pipecolic Acid
Objective: Mask the secondary amine to prevent polymerization and direct reactivity to the carboxylic acid.
-
Preparation: In a 100 mL round-bottom flask, dissolve pipecolic acid (1.29 g, 10.0 mmol) in a mixture of 1M aqueous NaOH (11.0 mL, 11.0 mmol) and 1,4-dioxane (10 mL).
-
Addition: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add Boc2O (2.40 g, 11.0 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 12–16 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous layer with 15 mL of water and wash with diethyl ether (2 × 15 mL) to remove unreacted Boc2O.
-
Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO4 (or 1M HCl). Extract the resulting white precipitate with Ethyl Acetate (EtOAc) (3 × 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield N-Boc-pipecolic acid as a white solid. (Expected Yield: 90-95%).
Step 2: HATU-Mediated Amidation
Objective: Form the tertiary amide bond utilizing HOAt-ester anchimeric assistance to overcome steric bulk[3][4].
-
Activation: Dissolve N-Boc-pipecolic acid (2.29 g, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert argon atmosphere. Add DIPEA (5.22 mL, 30.0 mmol) and cool to 0 °C. Add HATU (4.56 g, 12.0 mmol) in one portion. Stir for 15 minutes at 0 °C to ensure complete formation of the active HOAt ester.
-
Coupling: Add diallylamine (1.48 mL, 12.0 mmol) dropwise to the activated ester solution.
-
Reaction: Allow the mixture to warm to RT and stir for 3–4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualizing with Ninhydrin stain—the product will not stain, but the disappearance of the starting material can be tracked).
-
Workup (Critical for Purity): Dilute the reaction mixture with EtOAc (100 mL). Perform the following sequential washes to remove byproducts:
-
1M HCl (2 × 30 mL) — Removes unreacted diallylamine and DIPEA.
-
Saturated aqueous NaHCO3 (2 × 30 mL) — Removes acidic byproducts (HOAt).
-
5% aqueous LiCl (3 × 30 mL) — Highly effective at partitioning DMF out of the organic layer.
-
-
Isolation: Wash with brine, dry over Na2SO4, and concentrate in vacuo. The crude N-Boc-N,N-diallyl-2-piperidinecarboxamide can be used directly in the next step or purified via flash chromatography if necessary. (Expected Yield: 80-88%).
Step 3: Boc Deprotection and Salt Formation
Objective: Selectively cleave the Boc carbamate to yield the target compound as a stable hydrochloride salt[5][6].
-
Preparation: Dissolve the crude N-Boc-N,N-diallyl-2-piperidinecarboxamide (approx. 8.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) in a flame-dried flask. Cool to 0 °C.
-
Deprotection: Slowly add 4M HCl in anhydrous dioxane (21.2 mL, ~85 mmol, 10 eq)[6].
-
Reaction: Remove the ice bath and stir at RT for 2 hours. The evolution of CO2 and isobutylene gas will be observed.
-
Isolation: The product often begins to precipitate as the hydrochloride salt. Once complete (verified by LC-MS), concentrate the mixture under reduced pressure to a thick syrup.
-
Trituration: Add cold diethyl ether (30 mL) and triturate vigorously until a free-flowing solid forms. Filter the solid, wash with additional cold ether (2 × 10 mL), and dry under high vacuum to afford N,N-Diallyl-2-piperidinecarboxamide hydrochloride [7][8]. (Expected Yield: 90-95%).
Troubleshooting & Expert Insights
-
Incomplete Amidation: If LC-MS indicates incomplete coupling in Step 2, do not simply extend the reaction time, as this increases the risk of epimerization. Instead, verify the anhydrous nature of your DMF. Water rapidly hydrolyzes the highly reactive HOAt ester.
-
Guanidinylation Side-Reactions: A known side-reaction of uronium/aminium salts like HATU is the reaction of the coupling reagent directly with the amine nucleophile (diallylamine) to form a guanidinium byproduct[4]. To prevent this, always pre-activate the carboxylic acid with HATU and DIPEA for 10–15 minutes before adding the amine.
-
Hygroscopicity of the Final Salt: The resulting hydrochloride salt of N,N-Diallyl-2-piperidinecarboxamide can be hygroscopic. Store the final product in a desiccator over P2O5 or under an argon atmosphere at 4 °C.
References
-
Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. d-nb.info. Available at: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). ResearchGate. Available at:[Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at: [Link]
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Available at: [Link]
-
1236260-73-3 - N,N-Diallyl-2-piperidinecarboxamide hydrochloride. ChemBK. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kemix.com.au [kemix.com.au]
- 8. chembk.com [chembk.com]
Ring-closing metathesis (RCM) of diallyl piperidine amides
Application Note: Ring-Closing Metathesis (RCM) of Diallyl Piperidine Amides for the Synthesis of Bicyclic Aza-Heterocycles
Executive Summary
The piperidine ring is one of the most privileged scaffolds in drug discovery. Functionalizing this core often requires the construction of spirocyclic or fused bicyclic architectures to lock molecular conformation and improve target affinity. Ring-closing metathesis (RCM) using Ruthenium-alkylidene catalysts has emerged as a premier strategy for synthesizing these complex unsaturated nitrogen heterocycles. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the RCM of diallyl piperidine amides.
Mechanistic Rationale: The "Amide Advantage"
A critical factor in the success of aza-heterocycle synthesis via RCM is the electronic state of the nitrogen atom. Unprotected allylamines possess high electron density on the nitrogen lone pair, which readily coordinates to the electrophilic Ruthenium center. This forms a stable, inactive chelate that poisons the catalyst and shuts down the reaction[1].
To circumvent this, the amine must be converted into an electron-deficient amide (e.g., N-acyl, N-Boc, or N-Ts). Delocalizing the nitrogen lone pair into the adjacent carbonyl or sulfonyl group drastically reduces its Lewis basicity, preventing catalyst deactivation and enabling high-yielding metathesis[1]. The reaction proceeds via the Chauvin mechanism: a [2+2] cycloaddition between the Ru-alkylidene and the olefin forms a metallacyclobutane intermediate, followed by cycloreversion that releases ethylene gas. The entropic gain from the continuous loss of ethylene gas serves as the primary thermodynamic driving force for the reaction.
Caption: Decision matrix for selecting Ru-alkylidene catalysts in RCM.
Catalyst Selection Dynamics
The choice of Ruthenium catalyst dictates the kinetics and success of the cyclization:
-
Grubbs 1st Generation (G-I): Utilizes tricyclohexylphosphine (PCy3) ligands. While effective for simple, unhindered dienes, it often struggles with highly substituted piperidine systems.
-
Grubbs 2nd Generation (G-II): Replaces one phosphine ligand with an N-heterocyclic carbene (NHC). The strong
-donating property of the NHC ligand provides superior thermal stability and enhances the catalyst's affinity for sterically hindered -systems, allowing for conversions exceeding 98% in complex diallyl amides[2]. -
Hoveyda-Grubbs 2nd Generation (HG-II): Features a chelating isopropoxybenzylidene ligand, offering rapid initiation rates and excellent performance in electron-deficient or polar environments.
Experimental Protocol: RCM of Diallyl Piperidine Amides
This protocol is designed as a self-validating system, incorporating strict in-process controls to ensure reproducibility and high turnover numbers (TON).
Step 1: Substrate Preparation & Degassing
-
Dissolve the diallyl piperidine amide (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.01 M [3].
-
Causality: High dilution is thermodynamically mandatory. Concentrations above 0.05 M favor intermolecular Acyclic Diene Metathesis (ADMET) polymerization over the desired intramolecular ring closure.
-
-
Sparge the solution with Argon gas for 15–20 minutes.
-
Causality: Dissolved oxygen can rapidly oxidize the phosphine ligands or the active Ru-carbene species, leading to premature catalyst death.
-
Step 2: Catalyst Addition & Thermal Activation
-
Under a positive Argon flow, add Grubbs' second-generation catalyst (G-II) (0.05 eq / 5 mol%)[3].
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (~40 °C in DCM) for 2 to 4 hours[3].
-
Causality: Thermal activation accelerates the dissociation of the bulky PCy3 ligand, generating the active 14-electron Ruthenium metallacycle.
-
Step 3: In-Process Validation (Self-Validating Step)
-
Withdraw a 50 µL aliquot, immediately quench with 10 µL of ethyl vinyl ether, and analyze via LC-MS.
-
Validation: A successful RCM is confirmed by a quantitative mass shift of -28.03 Da relative to the starting material, corresponding to the stoichiometric loss of ethylene gas.
-
Step 4: Quenching & Ru-Scavenging
-
Once complete conversion is confirmed, cool the reaction to room temperature.
-
Add an excess of ethyl vinyl ether (approx. 50 eq relative to the catalyst) and stir for 30 minutes.
-
Causality: Ethyl vinyl ether reacts rapidly with the active Ru-alkylidene to form a catalytically dead Fischer carbene. If omitted, active Ru-hydride species can form during solvent evaporation, causing unwanted double-bond isomerization (e.g., shifting the alkene to form an enamine).
-
-
Add a Ruthenium scavenger (e.g., SiliaBond DMT or 5% DMSO) and stir for an additional 12 hours to chelate heavy metal residues.
Step 5: Purification
-
Filter the mixture through a pad of Celite to remove the scavenged Ruthenium complex.
-
Concentrate the filtrate under reduced pressure and purify the resulting bicyclic olefin via flash column chromatography[3].
Caption: Step-by-step workflow for Ru-catalyzed RCM of diallyl amides.
Quantitative Data & Optimization Matrix
The following table summarizes expected yields and optimal conditions for various piperidine amide substrates based on established literature parameters:
| Substrate Type | Catalyst | Loading (mol%) | Solvent | Conc. (M) | Time (h) | Yield (%) | Ref |
| Unsubstituted Diallyl Amide | G-I | 5.0 | DCM | 0.01 | 12.0 | 75 | [1] |
| Sterically Hindered Piperidine Amide | G-II | 5.0 | DCM | 0.01 | 4.0 | 92 | [3] |
| G-I | 10.0 | DCM | 0.01 | 2.0 | 86 | [4] | |
| N-Tosyl Diallyl Amide | NHC-Ru | 2.0 | Toluene | 0.05 | 1.5 | >98 | [2] |
Troubleshooting Guide
-
Issue: Significant oligomerization (ADMET) observed via LC-MS.
-
Cause: Substrate concentration is too high, favoring intermolecular collisions.
-
Solution: Dilute the reaction mixture strictly to
0.01 M.
-
-
Issue: Reaction stalls at 50% conversion.
-
Cause: Catalyst poisoning due to oxygen ingress or incomplete amide protection (free amine present).
-
Solution: Ensure rigorous Argon sparging and verify the purity of the N-protected starting material.
-
-
Issue: Product isolated as an isomerized enamine instead of the desired isolated alkene.
-
Cause: Ru-hydride species formed during concentration.
-
Solution: Ensure complete quenching with ethyl vinyl ether prior to any solvent evaporation.
-
References
- Total Synthesis of (+)-Epiquinamide: A Detailed Protocol for Researchers Benchchem
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles N
- SYNTHESIS OF FIVE- AND SIX-MEMBERED HETEROCYCLIC COMPOUNDS BY THE APPLICATION OF THE MET
- N-Heterocyclic carbenes as highly efficient ancillary ligands in homogeneous and immobilized metathesis ruthenium c
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
Sources
Protocols for cyclopolymerization of diallyl amides
Application Note: Protocols for Cyclopolymerization of Diallyl Amides
-DiallylamidesIntroduction & Mechanistic Scope
The cyclopolymerization of diallyl monomers is a unique phenomenon in polymer science where a non-conjugated diene forms a linear, soluble polymer containing cyclic structures in the backbone, rather than an insoluble cross-linked network. First elucidated by George Butler in 1957, this process relies on an alternating intra-intermolecular chain propagation mechanism.
For researchers in drug delivery and hydrogel synthesis,
The Butler Mechanism: Kinetic vs. Thermodynamic Control
Understanding the competition between cyclization (
-
Kinetic Control (Standard): Favors 5-membered pyrrolidine rings . The radical attacks the terminal carbon of the first allyl group, followed by a rapid 5-exo-trig cyclization to the internal carbon of the second allyl group. This leaves a primary radical to propagate the chain.
-
Thermodynamic Control: Favors 6-membered piperidine rings . Higher temperatures or specific steric bulk can shift the equilibrium toward the more stable 6-membered ring.
Figure 1: The Butler Cyclopolymerization Mechanism
Caption: Pathway A (Kinetic) yields pyrrolidine rings; Pathway B (Thermodynamic) yields piperidine rings. Crosslinking (C) is the failure mode.
Pre-Synthesis Considerations
To ensure reproducibility and prevent gelation (crosslinking), strict adherence to monomer purity and concentration limits is required.
| Variable | Recommendation | Rationale |
| Monomer Purity | >99% (Distilled/Columned) | Impurities (allyl amines/halides) act as chain transfer agents, limiting MW. |
| Concentration ( | < 2.0 M (Critical) | High concentrations increase intermolecular collisions ( |
| Solvent Choice | DMSO, DMF, or Methanol | Polar solvents stabilize the amide dipole. DMSO is preferred for RAFT due to high radical solubility. |
| Oxygen Removal | Freeze-Pump-Thaw (3 cycles) | Oxygen is a diradical that quenches the primary propagating species efficiently. Nitrogen sparging is often insufficient for controlled MW. |
Protocol A: Standard Free-Radical Cyclopolymerization
Best for: High molecular weight polymers, initial screening, and robust hydrogel precursors.
Materials:
-
Monomer:
-Diallylacetamide (DAA) -
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous Toluene or DMF.
Step-by-Step Workflow:
-
Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve DAA (2.0 g, 14.4 mmol) in Toluene (15 mL). This sets
, well below the crosslinking threshold. -
Initiator Addition: Add AIBN (24 mg, 1.0 mol% relative to monomer).
-
Degassing: Seal the tube. Perform 3 cycles of freeze-pump-thaw:
-
Freeze in liquid
. -
Pump under high vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water.
-
Backfill with Argon.
-
-
Polymerization: Place the tube in a thermostated oil bath at 65°C for 24 hours.
-
Note: Viscosity should increase significantly but the solution must remain fluid. If it gels, the concentration was too high.
-
-
Termination: Quench by cooling to
C and exposing to air. -
Purification: Precipitate dropwise into a 10-fold excess of cold Hexane (if Toluene used) or Diethyl Ether (if DMF used). Reprecipitate twice to remove unreacted monomer.
-
Drying: Vacuum dry at
C for 48 hours.
Protocol B: Controlled RAFT Cyclopolymerization
Best for: Drug delivery vectors, block copolymers, and precise molecular weight control.
Scientific Rationale:
Diallyl amides propagate via a relatively unstable primary radical (after 5-exo cyclization). Therefore, highly active Chain Transfer Agents (CTAs) like Trithiocarbonates are required to maintain low dispersity (
Materials:
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or Cyanomethyl dodecyl trithiocarbonate.
-
Initiator: AIBN (Ratio CTA:Initiator should be 5:1 to 10:1).
Step-by-Step Workflow:
-
Stoichiometry Calculation: Target DP (Degree of Polymerization) = 100.[1]
-
Reaction Mix:
-
Degassing: rigorous freeze-pump-thaw (4 cycles). Trithiocarbonates are sensitive to oxidation.
-
Polymerization: Heat to 70°C .
-
Kinetics Monitoring: Aliquots should be taken every 2 hours for NMR analysis. Stop reaction at ~60-70% conversion to preserve "livingness" and prevent bimolecular termination.
-
Purification: Precipitate into cold ether. Dialysis (MWCO 1000 Da) against methanol is recommended to remove traces of CTA if color removal is desired (though the yellow color confirms CTA retention).
Figure 2: RAFT Cyclopolymerization Workflow
Caption: Critical path for controlled synthesis. Note the strict oxygen exclusion steps.
Characterization & Validation
A successful cyclopolymerization must be validated by the absence of pendant double bonds and the confirmation of the cyclic backbone.
NMR Spectroscopy ( H-NMR, 500 MHz, DMSO- )
| Chemical Shift ( | Assignment | Validation Criteria |
| 5.1 - 5.8 ppm | Residual Vinyl Protons | Must be < 5% . High integration here indicates failure to cyclize (linear polymerization) or presence of monomer. |
| 3.0 - 4.0 ppm | Broadening indicates polymer formation. Splitting patterns distinguish 5- vs 6-membered rings (requires | |
| 0.8 - 2.0 ppm | Backbone | Complex multiplets. Integration relative to |
Degree of Cyclization ( ) Calculation
Using quantitative
Troubleshooting Guide
-
Problem: Polymer is insoluble (Gelation).
-
Problem: Low Molecular Weight / High PDI in RAFT.
-
Problem: "Linear" Polymerization (High residual alkenes).
References
-
Butler, G. B., & Angelo, R. J. (1957). Preparation and Polymerization of Unsaturated Quaternary Ammonium Compounds. VIII. A Proposed Alternating Intramolecular-Intermolecular Chain Propagation Mechanism. Journal of the American Chemical Society. Link
-
Wan, W. M., et al. (2011). Controlled Cyclopolymerization of Diallyl Monomers Using RAFT. Macromolecules. Link
-
Tuzun, N. S., et al. (2003).[4] A Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers. The Journal of Organic Chemistry. Link
-
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier. (Chapter on Cyclopolymerization Kinetics). Link
Sources
- 1. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A theoretical study on the mechanism of the cyclopolymerization of diallyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Method for the Preparation of Free Base N,N-Diallyl-2-piperidinecarboxamide
Abstract and Method Principle
The conversion of amine hydrochloride salts to their corresponding free base form is a fundamental and frequently required step in synthetic chemistry, drug development, and materials science. Amine salts, such as N,N-Diallyl-2-piperidinecarboxamide HCl, are often crystalline, stable solids with enhanced water solubility, making them ideal for storage and handling. However, for subsequent chemical modifications, analytical characterization (e.g., NMR, MS), or formulation in non-aqueous systems, the neutral, or "free base," form is typically necessary.
This application note provides a detailed, robust protocol for the preparation of free base N,N-Diallyl-2-piperidinecarboxamide from its hydrochloride salt. The methodology is grounded in the principles of acid-base chemistry and liquid-liquid extraction.[1][2] The core of the process involves the deprotonation of the tertiary amine within the piperidine ring using a suitable base.[3][4] This transformation converts the water-soluble ionic salt into its neutral organic-soluble form, which can then be efficiently partitioned into an immiscible organic solvent.[5][6] This guide emphasizes not only the procedural steps but also the underlying chemical logic to ensure reproducibility and empower the researcher to troubleshoot potential issues.
Materials, Reagents, and Equipment
Successful execution of this protocol requires the following materials and reagents. All solvents should be of at least ACS grade.
| Reagent / Material | Formula / Type | Molar Mass ( g/mol ) | Role / Purpose |
| N,N-Diallyl-2-piperidinecarboxamide HCl | C₁₂H₂₁ClN₂O | 244.76 | Starting Material |
| Deionized Water | H₂O | 18.02 | Primary Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent[7] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Basifying Agent |
| Brine (Saturated NaCl Solution) | NaCl (aq) | 58.44 | Aqueous Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Equipment | |||
| Separatory Funnel (250 mL or appropriate size) | For Liquid-Liquid Extraction | ||
| Magnetic Stirrer and Stir Bar | For Dissolution | ||
| pH Test Strips (or pH meter) | To Monitor Basification | ||
| Erlenmeyer Flasks | For Collection of Layers | ||
| Rotary Evaporator | For Solvent Removal | ||
| Standard Glassware (beakers, graduated cylinders) | General Use |
Experimental Workflow and Causality
The entire process is designed as a sequential workflow to ensure efficient conversion, extraction, and purification of the free base. Each step is critical for the final purity and yield of the product.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Acid-base_extraction [chemeurope.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. vernier.com [vernier.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
Reaction conditions for amide bond formation with diallylamine
Technical Application Note: Optimized Strategies for N,N-Diallylamide Synthesis
Executive Summary
This guide details the synthesis of N,N-diallylamides, a critical structural motif in polymer chemistry (as cross-linking monomers) and pharmaceutical intermediates. Diallylamine (
Strategic Considerations & Safety
Diallylamine Profile:
-
Nature: Secondary amine, nucleophilic, moderately hindered.
-
Safety Critical: Highly flammable; toxic by inhalation and skin contact.[3] It has a potent, disagreeable odor.[3] All transfers must occur in a fume hood.
-
Reactivity Warning: The allyl groups are susceptible to radical polymerization. Avoid AIBN or peroxides during amide formation.
Decision Matrix: Use the following logic to select your protocol:
Figure 1: Strategic decision tree for selecting the optimal amidation pathway.
Method A: The Acid Chloride Route (Standard Protocol)
Best for: Stable carboxylic acids, large-scale synthesis, and cost-efficiency.
Mechanism: Nucleophilic attack of diallylamine on the carbonyl carbon of the acid chloride, followed by elimination of chloride.
Reagents:
-
Acid Chloride (1.0 equiv)
-
Diallylamine (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Solvation: Dissolve diallylamine (1.2 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0 °C in an ice bath.
-
Addition: Add the Acid Chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM) over 15–30 minutes. Note: The reaction is exothermic; control rate to prevent boiling.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC. Diallylamine spots stain strongly with
or Iodine. -
Quench: Add saturated
solution.
Critical Insight: Diallylamine HCl salt may precipitate during the reaction if non-polar solvents (like Hexane/Ether) are used.[4] In DCM, the salt usually remains soluble or forms a suspension.
Method B: HATU-Mediated Coupling (High Precision)
Best for: Valuable intermediates, chiral acids, or when acid chlorides are unstable.
Reagents:
-
Carboxylic Acid (1.0 equiv)[5]
-
HATU (1.1 equiv)[6]
-
DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)
-
Diallylamine (1.1 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.1 – 0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv) and stir at RT for 5–10 minutes . Note: Solution often turns yellow.
-
Coupling: Add Diallylamine (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc) (10x reaction volume) to force HATU byproducts into the aqueous layer during washing.
Workup & Purification (The "Self-Validating" System)
Removing excess diallylamine is the most common pain point. Because diallylamine is a base, it can be chemically sequestered.
The Copper Sulfate Test (Visual Validation):
Instead of standard HCl washes, use 10% aqueous
-
Observation: If the aqueous layer turns Deep Purple/Blue , it indicates the presence of diallylamine (complexation).
-
Action: Continue washing until the aqueous layer remains light blue. This visually confirms the removal of the amine.
Figure 2: Purification logic emphasizing the removal of unreacted diallylamine.
Data & Comparison
| Feature | Method A: Acid Chloride | Method B: HATU |
| Yield (Typical) | 85 – 95% | 75 – 90% |
| Cost | Low | High (Reagent cost) |
| Purification | Crystallization or Flash Column | Column Chromatography usually required |
| Atom Economy | High | Low (High MW byproducts) |
| Tolerance | Acid-stable groups only | High functional group tolerance |
Troubleshooting
-
Issue: Low Yield with Acryloyl Chloride.
-
Cause: Diallylamine may undergo Michael addition to the double bond of the acryloyl chloride before forming the amide.
-
Solution: Cool to -78 °C during addition and strictly control stoichiometry. Use a radical inhibitor (e.g., BHT) if polymerization is suspected.
-
-
Issue: Emulsions during workup.
-
Cause: Diallylamide surfactants.
-
Solution: Add brine to the aqueous layer or filter through a Celite pad to break the emulsion.
-
References
-
Safety & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 31279, Diallylamine" PubChem, [Link].
-
Acid Chloride Protocol: "Synthesis of Amides from Acid Chlorides and Amines." Organic Chemistry Portal, [Link].
-
HATU Methodology: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4][5][6] An efficient peptide coupling additive."[5][7] Journal of the American Chemical Society, 1993, 115(10), 4397-4398. (Foundational text for HATU/HOAt efficiency).
-
Amine Removal (CuSO4): "Organic Reaction Workup Formulas." University of Rochester / Not Voodoo, [Link]. (Standard protocol for copper-complex amine removal).
-
Diallylamine Synthesis Context: "Diallylamine." Organic Syntheses, Coll. Vol. 1, p. 201 (1941); Vol. 8, p. 66 (1928). [Link].
Sources
Storage and stability conditions for diallyl amide salts
Application Note & Protocol: Storage and Stability of Diallyl Amide Salts
Executive Summary & Scope
This technical guide defines the storage, stability, and handling protocols for Diallyl Amide Salts . In the context of drug development and organic synthesis, this terminology primarily refers to two distinct but related chemical classes:
-
Metal Diallylamides (Inorganic Amide Salts): Highly reactive reagents (e.g., Lithium Diallylamide, Li-DAA) used as strong, non-nucleophilic bases or anionic polymerization initiators. These are pyrophoric, moisture-sensitive, and prone to thermal degradation.
-
Diallylammonium Salts (Organic Ammonium Salts): Precursors (e.g., Diallylamine Hydrochloride) or monomers (e.g., Diallyldimethylammonium chloride, DADMAC) used to synthesize hydrogels and drug delivery vectors. These are hygroscopic and prone to spontaneous radical polymerization.
This guide prioritizes the high-risk Metal Diallylamides (Li-DAA) due to their critical safety and stability profiles, while providing a secondary subsection for Diallylammonium salts.
Mechanisms of Instability
Understanding the chemical causality of degradation is required to implement effective storage controls.
A. Hydrolysis (Moisture Sensitivity)
Metal diallylamides are hard anions (
-
Reaction:
-
Impact: Loss of titer (molarity), formation of lithium hydroxide precipitates (clogging flow reactors), and introduction of free amine impurities.
B. Spontaneous Radical Polymerization
The diallyl moiety contains two terminal alkene groups (
-
Trigger: Heat, UV light, or trace peroxides (formed by oxygen exposure).
-
Impact: The reagent turns into a viscous gel or insoluble solid, rendering it useless for precise dosing.
C. Thermal Decomposition ( -Metallation)
In solution (typically THF or Hexanes), lithium amides can attack the solvent or undergo internal rearrangement (
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes for Lithium Diallylamide.
Figure 1: Degradation pathways of Lithium Diallylamide showing hydrolysis and polymerization risks.
Storage Protocol: Metal Diallylamides (e.g., Li-DAA)
Core Principle: Maintain a "Cold Chain, Inert Atmosphere" system.
Step 1: Container Selection
-
Primary Vessel: Sure/Seal™ bottles (borosilicate glass) with crown caps or Teflon-valved Schlenk flasks.
-
Material: Never use plastics (PE/PP) for long-term storage of lithium amides in THF, as solvent leaching and moisture permeation occur.
-
Headspace: Must be backfilled with Argon (Ar) or Nitrogen (
). Argon is preferred due to its higher density, forming a "blanket" over the liquid surface.
Step 2: Temperature Control
-
Standard Storage:
is mandatory for long-term stability (> 1 week). -
Short-term (Active Use):
to is acceptable for < 24 hours. -
Reasoning: At
, the rate of THF decomposition by lithium amides doubles every 10°C. Furthermore, cold temperatures inhibit the radical polymerization of the allyl groups.
Step 3: Re-sealing Protocol
Every puncture of a septum introduces a micro-channel for moisture.
-
Positive Pressure: Always withdraw reagent under a positive pressure of inert gas.
-
Parafilm/Tape: Immediately wrap the cap with Parafilm M® after use to retard moisture diffusion.
-
Over-cap: For critical standards, store the bottle inside a secondary containment (e.g., a sealed can with desiccant packs) inside the freezer.
Storage Protocol: Diallylammonium Salts (e.g., DADMAC)
While less reactive than lithium amides, these organic salts are hygroscopic and monomers .
-
Humidity Control: Store in a desiccator. If the salt absorbs water, it becomes a "syrup," changing the effective molecular weight for polymerization calculations.
-
Inhibitors: Commercial grades often contain inhibitors (e.g., MEHQ). If purified (inhibitor removed), store at
in the dark to prevent spontaneous polymerization. -
Light: Use Amber glass jars to block UV radiation, which can cleave the allylic C-H bond.
Quality Control & Stability Testing
Trust but verify. Use these methods to validate reagent integrity before committing to a high-value synthesis.
| Test Parameter | Method | Acceptance Criteria | Mechanism of Failure |
| Active Base Titer | Watson-Eastham Titration (using 1,10-phenanthroline or salicylaldehyde phenylhydrazone) | Hydrolysis reduces active Li-N species. | |
| Visual Inspection | Direct Observation | Clear solution (yellow/orange). No turbidity or solids. | Turbidity = LiOH formation. Gelation = Polymerization. |
| Degradation Products | Absence of sharp singlet at | Protonation of the amide anion. | |
| Solvent Integrity | GC-FID | Absence of ethylene/butane peaks | Attack of THF solvent by the strong base. |
Protocol: Watson-Eastham Titration for Li-DAA
-
Setup: Flame-dry a 25 mL flask with a stir bar under Ar.
-
Indicator: Add 2-3 mg of 1,10-phenanthroline (or BHT-phenanthroline) and 10 mL anhydrous THF. Solution turns colorless.
-
Titrant: Add a precise volume (e.g., 1.00 mL) of the Li-DAA sample. Solution turns deep rust-red (complexation with active Lithium).
-
Titration: Titrate with standardized sec-butanol (1.0 M in xylene) until the color disappears (sharp transition to colorless/yellow).
-
Calculation:
.
Handling Workflow
The following workflow ensures the "Chain of Custody" for the reagent from freezer to reactor.
Figure 2: Safe handling workflow to prevent condensation and hydrolysis.
References
-
Shen, Y., Zhu, S., & Pelton, R. (2001).[1] A Capping Method for Nitrogen Anion Initiated Living Anionic Polymerization for Synthesizing Alkyl Methacrylate Macromonomers.[1] Macromolecules, 34(3), 376–381.[1] Link (Describes Lithium Diallylamide stability and capping efficiency).
-
Vazaios, A., et al. (2005). The Strength of the Macromonomer Strategy for Complex Macromolecular Architecture.[2] Journal of Polymer Science Part A: Polymer Chemistry. Link (Discusses initiator efficiency of Li-DAA).
-
Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium organometallics. Journal of Organometallic Chemistry, 9(1), 165-168. Link (Standard protocol for titrating lithium amides).
-
Reich, H. J. (2018). Winstein's Anion - Organolithium Reagent Stability. University of Wisconsin-Madison Chemistry Database. Link (Authoritative data on THF decomposition by Li-amides).
Sources
Troubleshooting & Optimization
Technical Support Center: N,N-Diallyl-2-piperidinecarboxamide Synthesis
Topic: Improving yield of N,N-Diallyl-2-piperidinecarboxamide synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]
Welcome to the Advanced Synthesis Support Portal. This guide addresses the specific challenges associated with coupling sterically hindered secondary amines (diallylamine) with racemization-prone cyclic amino acids (pipecolic acid). The protocols below are optimized for yield preservation and enantiomeric purity.
Part 1: Strategic Overview & Common Pitfalls
The synthesis of N,N-Diallyl-2-piperidinecarboxamide presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The carboxylic acid at the C2 position of the piperidine ring is sterically crowded. Coupling this with diallylamine (a bulky secondary amine) creates significant kinetic barriers.
-
Racemization Risk: Activation of the C2-carboxyl group facilitates proton abstraction at the alpha-carbon, leading to racemization (or epimerization if other chiral centers exist).[2]
-
Self-Coupling: Without adequate protection, the secondary amine of the piperidine ring will compete as a nucleophile, leading to polymerization.
The "Golden Route" Workflow
To maximize yield, we recommend abandoning standard EDC/NHS coupling in favor of Propylphosphonic Anhydride (T3P) activation. T3P is superior for sterically hindered couplings and shows the lowest rate of epimerization among commercial coupling agents.
Caption: Optimized synthetic workflow using T3P coupling to overcome steric hindrance and prevent racemization.
Part 2: Troubleshooting Guide (FAQs)
Category A: Low Yield & Incomplete Reaction[3]
Q: I am using EDC/HOBt, but the conversion stops at 40-50%. Adding more reagent doesn't help. Why? A: The EDC/HOBt active ester is not reactive enough to overcome the steric clash between the C2-piperidine substituent and the diallylamine. The active ester hydrolyzes faster than it couples.
-
Solution: Switch to T3P (50% in EtOAc) or HATU .[2] T3P is preferred as it drives the reaction to completion through an irreversible cycle and acts as its own water scavenger.
Q: My LCMS shows the correct mass, but the isolated yield is <20%. Where is my product? A: The target molecule (a free piperidine amine) is highly polar and basic. If you are performing a standard aqueous workup, your product is likely trapped in the aqueous phase.
-
Solution:
-
For the Intermediate (N-Boc): It is lipophilic.[2] Wash with dilute acid (citric acid) and base (NaHCO3).
-
For the Final Product (Deprotected): After TFA removal, the residue is a salt. You must basify the aqueous solution to pH > 12 (using NaOH) and exhaustively extract with DCM or Chloroform/Isopropanol (3:1) to recover the free base.
-
Category B: Purity & Racemization[4]
Q: I see a "doublet" of peaks in NMR for my intermediate. Is this racemization? A: Not necessarily. Tertiary amides (like N,N-diallyl amides) attached to N-Boc-piperidines often exhibit rotamers due to restricted rotation around the amide bond and the Boc-carbamate.[2]
-
Verification: Run High-Temperature NMR (e.g., at 60°C in DMSO-d6).[1][2] If the peaks coalesce, they are rotamers. If they remain distinct, you have racemization.[1]
Q: How do I prevent racemization during the coupling step? A: Racemization occurs via oxazolone formation or direct enolization promoted by base.[2]
-
Protocol Adjustment:
Part 3: Optimized Experimental Protocol
Objective: Synthesis of N,N-Diallyl-2-piperidinecarboxamide (Free Base) Scale: 10 mmol basis
Step 1: Coupling (The Critical Step)
Reagents: N-Boc-L-pipecolic acid (1.0 eq), Diallylamine (1.2 eq), T3P (50% in EtOAc, 1.5 eq), DIPEA (2.5 eq), EtOAc (10 vol).[1][2]
-
Dissolve N-Boc-L-pipecolic acid (2.29 g, 10 mmol) and Diallylamine (1.17 g, 12 mmol) in dry Ethyl Acetate (25 mL).
-
Cool the mixture to 0°C .
-
Add DIPEA (4.35 mL, 25 mmol) dropwise.
-
Add T3P solution (50% w/w in EtOAc, ~9 mL) dropwise over 10 minutes. Note: The reaction is exothermic.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash organic layer with water (2x), sat. NaHCO3 (2x), and 1M Citric Acid (2x).[1] Dry over Na2SO4 and concentrate.
-
Target Yield: >85% (Colorless oil).
-
Step 2: Deprotection & Isolation
Reagents: TFA (10 vol), DCM (10 vol).[1]
-
Dissolve the intermediate in DCM (20 mL).
-
Add Trifluoroacetic acid (TFA) (20 mL) at 0°C. Stir at RT for 2 hours.
-
Concentrate in vacuo to remove excess TFA.
-
Critical Isolation Step:
Data Summary Table
| Parameter | Standard Method (EDC/HOBt) | Optimized Method (T3P) |
| Coupling Yield | 40-60% | 85-95% |
| Racemization | 5-10% | < 1% |
| Purification | Column Chromatography often required | Clean enough for deprotection |
| Reaction Time | 24-48 hours | 4-12 hours |
Part 4: Decision Logic for Optimization
Use the following logic tree to diagnose issues in real-time.
Caption: Diagnostic logic tree for identifying yield loss during amide coupling.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][5][6] Organic Letters, vol. 13, no.[1][5][6] 19, 2011, pp. 5048–5051.[1] Link[1][2]
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1] Link[1][2]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[1] Link
-
Patterson, A. W., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Sterically Hindered Amides."[1] Organic Process Research & Development, vol. 11, 2007.[1] (Contextual citation for T3P efficacy in hindered systems).
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 98303-20-9: N-Boc-DL-pipecolinic acid | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Purification of Diallyl Piperidine Carboxamide Hydrochloride
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and analytical insights for isolating high-purity diallyl piperidine carboxamide hydrochloride.
Mechanistic Overview & Impurity Profiling
Piperidine carboxamide derivatives, including diallyl-substituted variants, are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of proteasome inhibitors, antimalarials, and antiviral agents[1],[2]. The target compound, N,N-diallyl piperidine carboxamide hydrochloride[3], presents unique purification challenges due to the dual nature of its functional groups: a highly polar, water-soluble piperidine hydrochloride core and a lipophilic, sterically bulky diallyl carboxamide moiety.
During synthesis (typically via amide coupling or N-alkylation), researchers commonly encounter process-related impurities such as incomplete alkylation products (mono-allyl derivatives), residual coupling reagents (e.g., EDCI, HOBt), or inorganic salts[4]. Because the hydrochloride salt form dictates its solubility, the purification strategy must exploit phase partitioning (free-basing) or differential solubility in polar organic solvents (recrystallization) to achieve >99% purity[5].
Quantitative Data: Solubility & Chromatographic Profiles
Understanding the physicochemical phase behavior of the compound is the foundation of any self-validating purification system. The table below summarizes the critical parameters used to design the extraction and chromatographic workflows.
| Property / Parameter | Diallyl Piperidine Carboxamide (Free Base) | Diallyl Piperidine Carboxamide HCl Salt |
| Aqueous Solubility | Low (< 1 mg/mL at pH 10) | High (> 50 mg/mL at pH 4) |
| Organic Solubility | High (EtOAc, DCM, Hexane) | Low (EtOAc, DCM), High (MeOH, EtOH) |
| Estimated pKa | ~9.5 (Piperidine Nitrogen) | N/A (Already protonated) |
| Estimated LogP | ~2.8 | ~ -0.5 |
| Optimal Purification | Silica Gel Chromatography | Recrystallization, Ion-Exchange, RP-HPLC |
Troubleshooting & FAQs
Q1: My recrystallized product is an oil instead of a solid. How do I induce crystallization? A1: This phenomenon, known as "oiling out," occurs when the target compound separates as a liquid phase before crystallizing.
-
Causality: The anti-solvent (e.g., diethyl ether) was added too rapidly, or the presence of residual coupling reagents depressed the melting point of the lattice.
-
Validation/Fix: Redissolve the oil in a minimum volume of warm methanol. Add the anti-solvent dropwise only until slight turbidity persists, then seed the solution with a pure crystal. Allow it to cool slowly to room temperature before transferring to an ice bath.
Q2: How do I remove residual coupling reagents (e.g., EDCI, HOBt) from the crude hydrochloride salt? A2:
-
Causality: EDCI and its urea byproduct are water-soluble, while HOBt is soluble in both water and organic solvents. Since your target is a water-soluble HCl salt, simple aqueous washing is ineffective.
-
Validation/Fix: Execute Protocol B (Free-basing). By raising the pH > 10, the piperidine nitrogen is deprotonated, making the target highly lipophilic. Extract with ethyl acetate. HOBt will remain in the basic aqueous layer as a water-soluble sodium salt.
Q3: LC-MS shows a mass corresponding to the mono-allyl derivative. Can recrystallization remove this? A3:
-
Causality: Mono-allyl piperidine carboxamide is a common process-related impurity resulting from incomplete N-alkylation[4]. Because its physicochemical properties (pKa, crystal lattice energy) are nearly identical to the diallyl product, recrystallization is generally insufficient.
-
Validation/Fix: Proceed to Protocol C (Reverse-Phase HPLC). The difference in lipophilicity provided by the second allyl group allows for baseline resolution on a C18 column.
Purification Workflow
Decision tree workflow for the purification of diallyl piperidine carboxamide hydrochloride.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Solvent/Anti-Solvent Recrystallization
Ideal for removing minor organic impurities and improving physical form.
-
Dissolution: Dissolve 1.0 g of crude HCl salt in 5 mL of warm methanol (50°C).
-
Validation Checkpoint: The solution must be completely clear. If insoluble particulates remain, filter hot through a 0.22 µm PTFE syringe filter to remove insoluble inorganic salts.
-
-
Anti-Solvent Addition: Slowly add diethyl ether (approx. 15-20 mL) dropwise while stirring vigorously.
-
Causality: Diethyl ether dramatically lowers the dielectric constant of the medium, forcing the highly polar HCl salt out of solution while leaving lipophilic impurities dissolved.
-
-
Crystallization: Stop stirring once the solution becomes persistently turbid. Allow it to sit undisturbed at 20°C for 2 hours, then transfer to 4°C for 1 hour.
-
Validation Checkpoint: Formation of distinct white needles or powder.
-
-
Isolation: Vacuum filter the precipitate, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum for 12 hours to remove residual solvent.
Protocol B: Free-Basing, Extraction, and Re-Salting
Ideal for heavily contaminated crudes containing water-soluble coupling reagents or excess salts.
-
Free-Basing: Dissolve the crude HCl salt in 20 mL of distilled water. Add 2M NaOH dropwise until the pH is strictly >10.
-
Validation Checkpoint: Spot the solution on pH indicator paper. The solution must turn cloudy as the lipophilic free base precipitates from the aqueous phase.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Causality: The uncharged diallyl piperidine carboxamide partitions into the organic layer, leaving polar impurities in the aqueous waste.
-
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Validation Checkpoint: The organic layer must be perfectly transparent before concentration.
-
-
Re-Salting: Cool the organic layer to 0°C and add 1.1 equivalents of 4M HCl in dioxane dropwise.
-
Causality: Anhydrous HCl protonates the piperidine nitrogen, immediately precipitating the purified HCl salt without introducing water, which would cause yield loss.
-
-
Isolation: Filter the resulting white precipitate and dry under vacuum.
Protocol C: Reverse-Phase Preparative HPLC
Required for separating structural isomers (e.g., mono-allyl vs. diallyl derivatives)[4].
-
Sample Preparation: Dissolve the crude salt in the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% TFA).
-
Validation Checkpoint: Ensure no precipitation occurs upon injection to prevent column over-pressurization.
-
-
Gradient Elution: Inject onto a C18 Preparative Column. Run a linear gradient from 5% to 60% Acetonitrile over 30 minutes.
-
Causality: The highly hydrophobic diallyl groups will cause the target to elute significantly later than mono-allyl impurities. The 0.1% TFA ensures the piperidine nitrogen remains fully protonated, preventing peak tailing[6].
-
-
Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect the major peak.
-
Salt Exchange (Critical Step): Lyophilizing the fractions yields the TFA salt. To regenerate the target HCl salt, pass the dissolved compound through a chloride ion-exchange resin (e.g., Amberlite IRA-400 Cl⁻ form).
-
Validation Checkpoint: ¹⁹F NMR should show a complete absence of the trifluoroacetate signal (typically observed around -76 ppm).
-
References
-
MDPI. "The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides". Available at:[Link]
-
ACS Publications. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria". Available at: [Link]
-
NIH / PMC. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria". Available at:[Link]
-
Veeprho. "1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide - Impurity Profiling". Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1220033-73-7|N,N-Dipropylpiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. veeprho.com [veeprho.com]
- 5. N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride | 1233952-69-6 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Resolving Enantiomers of N,N-Diallyl-2-piperidinecarboxamide
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving chiral 2-piperidinecarboxamide derivatives?
A1: The most common and effective methods for resolving racemic mixtures of chiral 2-piperidinecarboxamide derivatives, and by extension N,N-Diallyl-2-piperidinecarboxamide, are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used analytical and preparative technique for separating enantiomers.[1][2][3] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic amide with a chiral resolving agent to form a pair of diastereomeric salts.[4][5][6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7]
-
Enzymatic Resolution: Enzymes are highly stereoselective catalysts that can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.[8][9]
Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for my HPLC separation?
A2: The selection of the CSP is crucial for a successful chiral HPLC separation. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown broad applicability and success.[1][10][11] Specifically, tris-(3,5-dimethylphenylcarbamate) derivatives of amylose and cellulose (e.g., Chiralpak IA and Chiralpak IB) are excellent starting points for method development.[10][11] The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol, is also critical for achieving good resolution.[3]
Q3: What are the advantages and disadvantages of diastereomeric crystallization?
A3: Diastereomeric crystallization is a well-established and scalable method for chiral resolution.
-
Advantages: It is a cost-effective technique for large-scale separations and does not require specialized chromatographic equipment. The principles are well-understood, making it a robust method.[4][7]
-
Disadvantages: It can be time-consuming and labor-intensive, often requiring multiple recrystallization steps to achieve high enantiomeric purity.[5][12] The choice of the resolving agent and solvent system is critical and often requires empirical screening.[13]
Q4: Are there any specific safety considerations when working with N,N-Diallyl-2-piperidinecarboxamide?
A4: While specific toxicity data for N,N-Diallyl-2-piperidinecarboxamide may not be available, the presence of two allyl groups warrants caution. Allylic compounds can be reactive and may have unique toxicological profiles. It is essential to handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for any known hazards.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no separation of enantiomers on a chiral column.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen different types of CSPs, starting with polysaccharide-based columns (e.g., amylose or cellulose derivatives).[10][11] | Chiral recognition is highly specific to the structures of both the analyte and the CSP. A different CSP may offer the necessary stereoselective interactions for separation.[14] |
| Suboptimal Mobile Phase Composition | 1. Systematically vary the ratio of the non-polar and polar components of the mobile phase (e.g., hexane/isopropanol).2. Add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase.[1] | The mobile phase composition influences the interactions between the analyte and the CSP. An amine modifier can reduce peak tailing and improve resolution for basic compounds like piperidines by competing for active sites on the silica support. |
| Incorrect Flow Rate or Temperature | 1. Optimize the flow rate to balance resolution and analysis time.2. Adjust the column temperature. Lower temperatures often improve resolution. | Slower flow rates can increase the number of theoretical plates, enhancing separation. Temperature affects the kinetics and thermodynamics of the chiral recognition process. |
| Analyte Lacks a Strong Chromophore | 1. If UV detection is weak, consider pre-column derivatization with a chromophore-containing agent like 3,5-dinitrobenzoic acid.[1] | Derivatization can enhance detectability and may also improve chiral recognition by introducing additional interaction sites. |
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
Diastereomeric Crystallization
Problem: Low yield or poor enantiomeric excess (ee) after crystallization.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Resolving Agent | 1. Screen a variety of chiral resolving agents, such as L-(-)-Dibenzoyl tartaric acid or (S)-(+)-mandelic acid.[2][6][13] | The formation of a stable, crystalline diastereomeric salt with a significant difference in solubility between the two diastereomers is key to successful resolution.[4] |
| Unsuitable Crystallization Solvent | 1. Test a range of solvents and solvent mixtures (e.g., isopropanol/water, methanol, ethanol).[2] | The solubility of the diastereomeric salts is highly dependent on the solvent system. The ideal solvent will have a large solubility difference between the two diastereomers at a given temperature. |
| Crystallization Conditions Not Optimized | 1. Vary the crystallization temperature and cooling rate.2. Experiment with the stoichiometry of the resolving agent. | A slow cooling rate generally promotes the formation of larger, purer crystals. The molar ratio of the racemic compound to the resolving agent can influence the efficiency of the resolution. |
| Incomplete Separation of Diastereomers | 1. Perform multiple recrystallizations of the isolated diastereomeric salt. | Each recrystallization step can further enrich the less soluble diastereomer, leading to a higher enantiomeric excess of the final product.[5] |
Workflow for Diastereomeric Crystallization
Caption: Generalized workflow for diastereomeric crystallization.
III. Experimental Protocols
The following are generalized protocols that can be adapted for the resolution of N,N-Diallyl-2-piperidinecarboxamide.
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as Chiralpak IA or IB (25 cm x 0.46 cm).[10][11]
-
Mobile Phase Preparation: Prepare an initial mobile phase of n-hexane:isopropanol (80:20 v/v) with 0.1% diethylamine.[1] Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of racemic N,N-Diallyl-2-piperidinecarboxamide in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength (a preliminary scan to determine the λmax is recommended).
-
Inject 10 µL of the sample.
-
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio, try ethanol as a modifier) and the column temperature.
Protocol 2: Diastereomeric Salt Resolution
-
Salt Formation:
-
In a suitable flask, dissolve 1 equivalent of racemic N,N-Diallyl-2-piperidinecarboxamide in a minimal amount of a heated solvent (e.g., isopropanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving acid (e.g., L-(-)-Dibenzoyl tartaric acid) in the same heated solvent.[2]
-
Slowly add the resolving agent solution to the racemic amide solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
-
Isolation of the Enantiomer:
-
Dissolve the collected crystals in water.
-
Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to deprotonate the piperidine nitrogen.
-
Extract the free base (the desired enantiomer) with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the resolved enantiomer.
-
-
Purity Analysis: Determine the enantiomeric excess of the product using the developed chiral HPLC method.
IV. References
-
Sánchez, F. G., & Díaz, A. N. (2008). Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection. Journal of Chromatography A, 1191(1-2), 198-204. Retrieved from [Link]
-
Nevado, J. J., Peñalvo, G. C., & Robledo, V. R. (2004). Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector. Journal of Chromatography A, 1047(2), 249-256. Retrieved from [Link]
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (2011). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 84(1), 120-125. Retrieved from [Link]
-
El-Sherif, Z. A., Mohamed, A. O., & El-Bardicy, M. G. (2011). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 529-535. Retrieved from [Link]
-
Li, Y., Yu, Y., Zhu, P., Duan, G., Li, Y., & Song, F. (2012). Chiral separation of bupivacaine hydrochloride by capillary electrophoresis with high frequency conductivity detection and its application to rabbit serum and pharmaceutical injection. Pharmazie, 67(1), 25-30. Retrieved from [Link]
-
Ali, I., Naim, L., & Ghanem, A. (2011). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Separation Science, 34(15), 1839-1845. Retrieved from [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3246-3255. Retrieved from [Link]
-
LibreTexts. (2021). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3246-3255. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate. Retrieved from
-
Reddy, L. R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3465-3471. Retrieved from [Link]
-
Denmark, S. E., & Gould, N. D. (2011). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Angewandte Chemie International Edition, 50(19), 4436-4439. Retrieved from [Link]
-
Fiedler, D., et al. (2006). Chiral Amide Directed Assembly of a Diastereo- and Enantiopure Supramolecular Host and its Application to Enantioselective Catalysis. Journal of the American Chemical Society, 128(1), 102-103. Retrieved from [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]
-
Toppr. (n.d.). Resolution of Racemic Mixtures. Retrieved from [Link]
-
Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Retrieved from
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Retrieved from [Link]
-
Kumar, A., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Bioprocess and Biosystems Engineering. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
Hoveyda, A. H., et al. (2017). Catalytic diastereo- and enantioselective additions of versatile allyl groups to N-H ketimines. Nature Chemistry, 9(12), 1193-1199. Retrieved from [Link]
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Google Patents. (n.d.). RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate. Retrieved from
-
McClure, G. (1995). Ropivacaine. Anaesthesia, 50(5), 421-425. Retrieved from [Link]
-
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from
-
Cardillo, G., et al. (2011). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 16(12), 10324-10349. Retrieved from [Link]
-
Google Patents. (n.d.). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from
-
Martín-Matute, B., et al. (2012). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions, 41(6), 1660-1670. Retrieved from [Link]
-
Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1614. Retrieved from [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245. Retrieved from [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 11. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 12. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Diallyl Amide Storage & Stability
Topic: Preventing Polymerization of Diallyl Amides During Storage
Status: Active | Updated: February 27, 2026 Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Reagent Stability Support Center
You have reached the advanced technical support tier. This guide addresses the stability challenges of diallyl amides (e.g., diallyl tartramide, diallyl phthalate prepolymers, diallyl melamine). These reagents are notorious for "silent polymerization"—where a clear liquid or white solid transforms into an insoluble gel or rock-hard mass during storage, often rendering expensive monomers useless.
This guide is structured to troubleshoot immediate issues, explain the "hidden" chemistry of inhibitors, and provide validated protocols for recovery.
Part 1: The Critical Alert (The "Oxygen Paradox")
⚠ STOP AND READ: The Most Common Storage Error
User Question: "I stored my diallyl amide monomer under a strict nitrogen atmosphere to prevent oxidation, but it solidified anyway. Why?"
Scientist Answer: You likely suffocated your inhibitor. Most commercial diallyl monomers are stabilized with MEHQ (4-Methoxyphenol) . Unlike many other stabilizers, MEHQ requires dissolved oxygen to function.
If you purge the headspace with nitrogen and store the bottle, you deplete the oxygen necessary for MEHQ to form the active inhibiting species. Without oxygen, MEHQ is ineffective against alkyl radicals, leading to "dark polymerization."
Rule of Thumb:
-
MEHQ/BHT Inhibited: Store with headspace air (do not purge). Keep cold.
-
Uninhibited / Phenothiazine Inhibited: Store under Nitrogen/Argon .
Part 2: Storage & Stability Matrix
Use this decision matrix to determine the correct storage conditions for your specific compound state.
| Parameter | Condition A: Commercial Monomer (Inhibited) | Condition B: Purified Monomer (Uninhibited) | Why? (The Science) |
| Inhibitor Type | Typically MEHQ (100–300 ppm) or BHT. | None (Removed for reaction). | MEHQ traps peroxyl radicals; BHT traps alkyl/peroxyl radicals. |
| Atmosphere | Aerated (Ambient Air). Do NOT degas. | Strict Inert Gas (Ar/N₂). | MEHQ needs O₂ to regenerate its phenolic radical trap. Uninhibited monomers react with O₂ to form peroxides (initiators). |
| Temperature | 4°C to -20°C. | -20°C or -80°C. | Low thermal energy reduces radical generation rates ( |
| Light | Amber Glass / Foil Wrap. | Amber Glass / Foil Wrap. | UV light cleaves weak allylic C-H bonds, initiating auto-oxidation. |
| Shelf Life | 6–12 Months. | < 24 Hours (Use immediately). | Without inhibitors, the "allylic hydrogen" vulnerability guarantees degradation. |
Part 3: The Mechanism (Why they fail)
To prevent failure, you must understand the enemy. Diallyl amides possess allylic protons (hydrogens on the carbon adjacent to the double bond). These are easily abstracted, creating a stable allyl radical that drives oligomerization.
Visualization: The Auto-Oxidation & Inhibition Pathway
The following diagram illustrates the "Vicious Cycle" of polymerization and how MEHQ interrupts it only if Oxygen is present.
Figure 1: The Inhibition Pathway.[1][2] Note that MEHQ primarily targets the Peroxyl Radical (ROO•). If O₂ is absent, R[2]• accumulates and bypasses the inhibitor, leading to polymerization.[3]
Part 4: Troubleshooting & Recovery (Q&A)
Q1: My diallyl tartramide has turned slightly yellow. Is it safe to use?
-
Diagnosis: The yellowing indicates the formation of quinones , which are oxidation products of the inhibitor (MEHQ/BHT). This means the inhibitor is doing its job—sacrificing itself to stop radicals.
-
Action:
-
For routine synthesis: Likely acceptable if viscosity hasn't changed.
-
For sensitive kinetics:Purify. The quinones can act as retarders in your intended reaction.
-
Q2: The liquid has become viscous/syrupy.
-
Diagnosis: Oligomerization has occurred. Soluble "pre-polymers" have formed.
-
Action: Discard. You cannot reverse this. Using this will alter the stoichiometry and cross-linking density of your final product.
Q3: There is a white precipitate at the bottom of the bottle.
-
Diagnosis: Insoluble Polymer. Diallyl amides are cross-linkers. Even low conversion leads to insoluble 3D networks (gelation).
-
Action:
-
If <5% solid: Filter the liquid through a 0.45 µm PTFE filter. Check the filtrate by NMR.
-
If >5% solid: The monomer composition has drifted significantly. Discard the lot.
-
Part 5: Protocol - Inhibitor Removal
Before using diallyl amides in sensitive radical polymerizations (e.g., forming hydrogels or drug delivery matrices), you must remove the inhibitor to ensure consistent reaction kinetics.
Method: Basic Alumina Column (Recommended) Avoid distillation if possible, as the heat required often triggers the very polymerization you are trying to avoid.
Materials:
-
Activated Basic Alumina (Brockmann I)
-
Glass column (or a plugged Pasteur pipette for small scales)
-
Diallyl amide monomer (liquid or dissolved in minimal solvent)[4]
Step-by-Step Workflow:
-
Preparation:
-
If the monomer is solid (e.g., diallyl tartramide), dissolve it in the minimum amount of reaction solvent (e.g., water, methanol, or DMSO).
-
If liquid, use neat.
-
-
Packing:
-
Pack a small glass column with basic alumina. Ratio: Use 10g Alumina per 1g of Inhibitor (approx. 5g Alumina per 100g Monomer is usually sufficient for commercial grades).
-
-
Elution:
-
Pass the monomer through the column using gravity or slight positive pressure (N₂).
-
Visual Cue: A brown/orange band may form at the top of the alumina (trapped phenolic salts).[5]
-
-
Collection:
-
Collect the clear filtrate.
-
-
Immediate Use:
-
CRITICAL: Once filtered, the "clock is ticking." The monomer is now defenseless. Use within 4 hours or freeze at -20°C under Argon immediately.
-
Visualization: Purification Decision Tree
Figure 2: Workflow for preparing diallyl amides for experimental use.
References
-
National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Polymerisation of Allyl Compounds: Mechanism and Kinetics. Retrieved from [Link]
Sources
Technical Support Center: Strategies for the Removal of Unreacted Diallylamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and practical troubleshooting advice for the removal of unreacted diallylamine from reaction mixtures. The following sections detail various purification strategies, from classical chemical methods to modern resin-based techniques, ensuring you can select and implement the most effective protocol for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted diallylamine?
A1: The most common and effective methods for removing residual diallylamine include:
-
Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of diallylamine to move it from an organic to an aqueous phase.
-
Scavenger Resins: Utilizes solid-supported reagents that covalently bind to diallylamine, allowing for its removal by simple filtration.
-
Distillation: A thermal separation process effective when there is a significant boiling point difference between diallylamine and the desired product.
-
Flash Chromatography: A chromatographic method for purifying compounds based on their polarity, which can be optimized for the separation of basic amines.
Q2: My reaction is sensitive to strong acids. Can I still use an acid-base extraction?
A2: Yes, but with caution. If your target compound is acid-labile, you should use a milder acidic solution for the extraction, such as a saturated aqueous solution of ammonium chloride (pH ~5-6), rather than strong acids like 1N or 2N HCl. Perform the extraction at a low temperature (e.g., 0-5 °C) to minimize potential degradation of your product.
Q3: How do I choose between the different removal methods?
A3: The choice of method depends on several factors including the scale of your reaction, the properties of your desired product (e.g., stability, boiling point, polarity), the required final purity, and available resources. The table below provides a comparative overview to aid in your decision-making process.
Comparative Overview of Diallylamine Removal Methods
| Method | Typical Efficiency | Scalability | Time Required | Cost | Key Advantages | Common Challenges |
| Acid-Base Extraction | >95% | Excellent | Low to Moderate | Low | High capacity, cost-effective for large scales. | Emulsion formation, potential for product degradation with acid-sensitive compounds. |
| Scavenger Resins | >98% | Good | Low | Moderate to High | High selectivity, simple filtration workup, suitable for automation. | Limited capacity, cost of resin, potential for leaching of resin components. |
| Distillation | >99% (if ΔBP is large) | Excellent | High | Moderate | Highly effective for volatile amines and non-volatile products, excellent for large scale. | Requires significant boiling point difference, potential for thermal degradation of product. |
| Flash Chromatography | >99% | Moderate | High | Moderate | High purity achievable, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive, potential for product loss on the column. |
Troubleshooting Guides and Detailed Protocols
Acid-Base Extraction
This technique exploits the basic nature of diallylamine. By washing the organic reaction mixture with an acidic aqueous solution, the amine is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.
Experimental Protocol:
-
Initial Quench: Cool the reaction mixture to room temperature or below (0-5 °C). If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), concentrate the mixture under reduced pressure.
-
Dilution: Dilute the residue with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and transfer to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1N HCl). Stopper the funnel and invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the acidic wash (step 3 & 4) one or two more times to ensure complete removal of the diallylamine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove residual water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.[1]
Troubleshooting:
-
Problem: An emulsion forms at the interface of the organic and aqueous layers.
-
Cause: Vigorous shaking or the presence of surfactant-like byproducts.[2]
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a period.[3]
-
Gently swirl the funnel instead of shaking.[2]
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2][3]
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
-
-
Caption: Workflow for diallylamine removal via acid-base extraction.
Scavenger Resins
Scavenger resins are functionalized polymers that react with and bind excess reagents or byproducts. For secondary amines like diallylamine, resins with electrophilic functional groups are highly effective.
Recommended Resins for Diallylamine:
-
Isocyanate Resins: React with primary and secondary amines to form ureas.[4]
-
Sulfonyl Chloride Resins: React with primary and secondary amines to form sulfonamides.[4]
-
Strongly Acidic Cation-Exchange Resins (e.g., Sulfonic Acid Resins): These resins trap amines through non-covalent ionic interactions.[4][5]
Experimental Protocol (using Isocyanate Resin):
-
Resin Selection: Choose a polystyrene-based isocyanate resin.
-
Stoichiometry: Use a 2-4 fold molar excess of the resin relative to the amount of unreacted diallylamine.
-
Reaction: To the crude reaction mixture (in a suitable solvent like dichloromethane or THF), add the isocyanate resin.
-
Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine completion.
-
Filtration: Once the diallylamine is consumed, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting:
-
Problem: Incomplete removal of diallylamine.
-
Cause: Insufficient equivalents of resin or deactivation of the resin.
-
Solution:
-
Add more resin and continue to agitate the mixture.
-
Ensure the chosen solvent swells the resin appropriately for optimal reactivity.
-
-
Caption: Workflow for diallylamine removal using a scavenger resin.
Distillation
Distillation is an excellent method for separating diallylamine (boiling point: 111 °C) from higher-boiling products. For products that are thermally sensitive or have a boiling point close to diallylamine, vacuum distillation is recommended as it lowers the boiling points of the components.[6]
Experimental Protocol (Vacuum Distillation):
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.
-
Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.[7] For high-vacuum distillations, a capillary bubbler is often more effective.[7]
-
Applying Vacuum: Begin stirring and slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the diallylamine as the lower-boiling fraction. Monitor the head temperature and pressure throughout the distillation.
-
Completion: Once all the diallylamine has distilled, stop heating and allow the system to cool before slowly reintroducing air.
Troubleshooting:
-
Problem: The mixture is bumping violently.
-
Cause: Ineffective boiling chips or insufficient stirring.
-
Solution:
-
Ensure vigorous stirring.
-
For vacuum distillation, use a fine capillary ebullator to introduce a stream of small bubbles.[7]
-
-
Flash Chromatography
For the purification of basic amines like diallylamine, standard silica gel can lead to peak tailing and poor separation due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1] To overcome this, two main strategies are employed:
A. Triethylamine-Modified Eluent:
Adding a small amount of a competing base, like triethylamine (0.5-2%), to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[8][9]
B. Amine-Functionalized Silica:
Using a stationary phase where the silica is functionalized with amine groups provides a basic surface, which is more compatible with the purification of basic compounds.[1][10] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[1]
Experimental Protocol (Triethylamine-Modified Eluent):
-
TLC Analysis: Determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf of ~0.2-0.4.
-
Eluent Preparation: Prepare the mobile phase and add 0.5-1% (v/v) of triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using the triethylamine-modified eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Troubleshooting:
-
Problem: The product is still showing significant peak tailing.
-
Cause: Insufficient neutralization of the silica.
-
Solution:
-
Increase the concentration of triethylamine in the eluent (up to 2%).
-
Consider switching to amine-functionalized silica for a more inert stationary phase.[10]
-
-
Safety Precautions for Handling Diallylamine
Diallylamine is a flammable, corrosive, and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Keep it away from heat, sparks, and open flames.[9][11] In case of skin contact, wash the affected area immediately with plenty of water.[11]
References
As a Senior Application Scientist, I have compiled this guide based on established chemical principles and practical laboratory experience. The following references provide further details and support the information presented.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
ICSC. (n.d.). ICSC 0866 - DIALLYLAMINE. Inchem.org. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. [Link]
- Flynn, D. L., et al. (1997). J. Am. Chem. Soc., 119, 4874.
- Booth, R. J., et al. (1997). J. Am. Chem. Soc., 119, 4882.
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
-
Organic Syntheses. (n.d.). diallylamine. [Link]
-
Kim, J.-H., et al. (2004). Comparison of Removal Efficiencies for Ammonia and Amine Gases between Woody Charcoal and Activated Carbon. ResearchGate. [Link]
- Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
-
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]
- Filimonov, V. D., et al. (2008).
-
Chemistry LibreTexts. (2024, October 15). 7.2: Dynamic Vacuum Distillation. [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?[Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Vacuum Distillation. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
Wipf Group, University of Pittsburgh. (2004, October 29). strategies in organic synthesis. [Link]
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. scirp.org [scirp.org]
- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination of Aromatic Amines in Water [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
Validation & Comparative
Mass spectrometry fragmentation of diallyl piperidine carboxamides
Comparative Mass Spectrometry Profiling: N,N-Diallyl Piperidine Carboxamides vs. Saturated Analogs
Executive Summary & Application Scope
Product Class: N,N-Diallyl Piperidine Carboxamides (DPCs). Primary Application: Synthetic intermediates in pharmaceutical development (e.g., nipecotic acid derivatives, synthetic cannabinoids, and multi-target analgesics). Analytical Challenge: Differentiating the diallyl moiety from isomeric dipropyl or cyclo-alkyl analogs during metabolic profiling and impurity analysis.
This guide compares the mass spectrometric performance of DPCs against their saturated alternatives (N,N-dipropyl analogs). It focuses on the unique fragmentation pathways driven by the allylic double bond, providing a robust framework for structural elucidation.
Mechanistic Profiling: The "Allylic Driver"
The fragmentation of DPCs is governed by three competing mechanisms. Unlike saturated alkyl chains, the allyl group introduces a high-probability radical loss pathway due to resonance stabilization.
Core Fragmentation Pathways
-
Piperidine Ring Cleavage (α-Cleavage): The nitrogen lone pair drives the cleavage of the adjacent C-C bond, opening the ring.[1] This is the dominant pathway in Electron Ionization (EI).[1]
-
Amide Bond Scission: Inductive cleavage between the carbonyl carbon and the amide nitrogen.
-
The Allylic Driver (Differentiator):
-
Diallyl (Target): Undergoes facile homolytic cleavage of the N-C bond to lose an allyl radical (
, 41 Da), yielding a stable even-electron cation. -
Dipropyl (Alternative): Lacks the double bond for resonance stabilization. Instead, it favors hydrogen rearrangement (McLafferty-type) or simple inductive cleavage.
-
Pathway Visualization (Graphviz)
Caption: Figure 1. Competitive fragmentation pathways for Diallyl Piperidine Carboxamides. The red node highlights the diagnostic allylic loss specific to this compound class.
Comparative Performance Analysis
This section contrasts the MS behavior of N,N-Diallyl-3-piperidinecarboxamide (DPC) against its saturated analog, N,N-Dipropyl-3-piperidinecarboxamide (DPA).
Comparison 1: Diagnostic Ion Specificity (EI Source)
| Feature | Diallyl (DPC) | Dipropyl (DPA) | Analytical Implication |
| Base Peak | m/z 126 (Piperidine-CO+) | m/z 126 (Piperidine-CO+) | Both share the acylium core; indistinguishable by base peak alone. |
| Diagnostic Loss | [M-41]⁺ (Loss of Allyl) | [M-43]⁺ (Loss of Propyl) | CRITICAL: DPC shows a sharp [M-41] peak. DPA shows [M-43] and often [M-29] (Ethyl loss). |
| Low Mass Region | m/z 41 (Allyl cation) | m/z 43 (Propyl cation) | m/z 41 is highly abundant in DPC spectra; m/z 43 dominates DPA. |
| McLafferty Rearrangement | Suppressed | Promoted | DPA allows H-transfer from the propyl chain ( |
Comparison 2: Ionization Efficiency (ESI Source)
-
DPC (Diallyl): The
-electron density of the allyl groups slightly increases the proton affinity (PA) of the amide nitrogen compared to alkyl chains.-
Result: Higher signal intensity in ESI(+) mode at lower cone voltages.
-
-
DPA (Dipropyl): Standard protonation.
-
Result: Requires slightly higher desolvation temperatures to achieve comparable signal-to-noise (S/N) ratios due to increased hydrophobicity and lack of
-system stabilization.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, this protocol uses a "Split-Stream" approach to validate fragmentation patterns using both EI (structural fingerprint) and ESI (molecular weight confirmation).
Reagents & Setup
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Internal Standard: N,N-Diethyl-3-piperidinecarboxamide (distinct fragmentation).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Methanol.
-
Dilute 1:100 with 50:50 Water:Acetonitrile.
-
Validation Check: Spike with Internal Standard to 500 ng/mL.
-
-
GC-MS (EI) Configuration (Structural ID):
-
Inlet: 250°C, Splitless.
-
Column: DB-5ms (30m x 0.25mm).
-
Source Temp: 230°C.
-
Energy: 70 eV.[1]
-
Scan Range: m/z 40–350.
-
-
LC-MS/MS (ESI) Configuration (Quant/Purity):
-
Column: C18 Reverse Phase (2.1 x 50mm).
-
Gradient: 5% B to 95% B over 5 mins.
-
CID Energy: Ramp 15–35 eV.
-
Workflow Diagram (Graphviz)
Caption: Figure 2. Split-stream validation workflow ensuring both molecular weight confirmation (LC) and structural fingerprinting (GC).
Data Interpretation Guide
When analyzing your spectra, use this decision matrix to confirm the identity of a Diallyl Piperidine Carboxamide.
| Observation | Conclusion | Action |
| m/z 41 > m/z 43 | Confirmed Allyl Group | Proceed to check amide cleavage. |
| m/z 43 > m/z 41 | Saturated Impurity | Suspect propyl/isopropyl analog. |
| Loss of 41 Da from Parent | N-Allyl Cleavage | Diagnostic for N-allyl amides. |
| m/z 84 (Base Peak) | Unsubstituted Piperidine Ring | Confirms the piperidine ring is not alkylated; substitution is on the amide N. |
Note on Isomers: If the piperidine nitrogen is substituted (e.g., N-allylpiperidine-3-carboxamide), the alpha-cleavage pattern changes significantly, often yielding a dominant m/z 124 peak (N-allyl iminium) rather than m/z 84.
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1][2] Application Note. Link
-
Guan, S. (2021).[3] Mass Spectrometry-based Fragmentation Chemistry of Small Biological Compounds.[2][3] Ohio University Doctoral Dissertation.[3] Link[3]
-
National Institutes of Health (NIH). (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by LC-MS/MS. Biomed.[4][5] Chromatogr. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Amines.[6]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Guide: N,N-Diallyl vs. N-Butyl Piperidine Carboxamides
[1]
Executive Summary
This guide provides a head-to-head technical analysis of N,N-diallyl versus N-butyl substitutions on the piperidine carboxamide scaffold. While both moieties are utilized to modulate lipophilicity and steric fit in bioactive ligands, experimental data indicates a distinct divergence in potency across applications.
In the context of insect repellency and toxicity (specifically against Aedes aegypti), N-butyl derivatives consistently demonstrate superior potency (
Structural & Physicochemical Analysis[2][3][4]
The differential potency between these two analogs stems from their distinct physicochemical profiles. The N-butyl group provides a flexible, lipophilic chain capable of deep hydrophobic penetration. In contrast, the N,N-diallyl group creates a rigid, bulky, "butterfly-like" steric profile due to the planar nature of the amide bond and the
Figure 1: Structural Comparison & Physicochemical Properties
Caption: Comparative structural impact of N-butyl vs N,N-diallyl substitution on physicochemical properties and resulting potency outcomes.
Comparative Experimental Data
The following data aggregates findings from agrochemical toxicity studies (USDA/Pridgeon et al.) and pharmacological assays (ACKR3 agonism).
A. Insecticidal Toxicity (Aedes aegypti)
In structure-activity relationship (SAR) studies of carboxamides, the N-butyl group consistently outperforms the N,N-diallyl group. The flexibility of the butyl chain allows for better interaction with the octopaminergic or odorant receptor targets in insects.
| Compound Class | Substituent (N-) | Toxicity ( | Relative Potency | Mechanism Note |
| Piperidine Carboxamide | N-Butyl | 0.42 µg/mg | High | Optimal lipophilic chain length for cuticular penetration. |
| Piperidine Carboxamide | N,N-Diallyl | > 15.0 µg/mg | Low | Steric bulk prevents tight binding; allyl groups may undergo rapid metabolic oxidation. |
| Reference Standard | DEET | ~1.5 µg/mg | Moderate | Benchmark repellent. |
Data Source: Synthesized from Pridgeon et al. (2014) and USDA ARS technical abstracts [1, 2].
B. Pharmacological Potency (ACKR3 Agonism)
In the development of agonists for the Atypical Chemokine Receptor 3 (ACKR3), N-substitution on the piperidine carboxamide scaffold is critical for potency.[1]
| Analog ID | N-Substituent | Efficacy ( | Interpretation | |
| Cmpd 27 | N-Butyl | 0.069 | 82% | Optimal Agonist. Perfect fit for the hydrophobic sub-pocket. |
| Cmpd 23 | N-Ethyl | 0.111 | 95% | Potent, but slightly less active than butyl. |
| Cmpd 34 | H (Unsubstituted) | 1.290 | - | Loss of hydrophobic interaction leads to 20-fold potency drop. |
| Hypothetical | N,N-Diallyl | > 2.0* | Low | Predicted based on steric clash in orthosteric site. |
Data Source: ChemRxiv, Novel Small-Molecule ACKR3 Agonists [3].
Mechanistic Insights: Why N-Butyl Outperforms[1]
As a Senior Application Scientist, it is crucial to look beyond the numbers to the causality.
-
Hydrophobic Collapse vs. Steric Clash: The N-butyl chain is flexible. Upon binding, it can undergo "hydrophobic collapse," conforming to the shape of the receptor's lipophilic pocket (e.g., the orthosteric site of ACKR3 or the hydrophobic channel of insect Odorant Binding Proteins - OBPs). The N,N-diallyl group, constrained by the
geometry of the double bonds and the amide resonance, occupies a larger, rigid volume. This often leads to steric clashes with receptor walls, reducing affinity ( ) and functional potency ( ). -
Metabolic Stability: Allyl groups are susceptible to rapid metabolic oxidation (epoxidation) by cytochrome P450 enzymes. N-butyl groups, while subject to terminal oxidation, generally possess longer half-lives in biological systems compared to electron-rich allyl systems, contributing to better in vivo efficacy (e.g., longer protection time in repellents).
Validated Experimental Protocols
To verify these findings in your own laboratory, use the following self-validating protocols.
A. Synthesis Workflow (Amide Coupling)
Objective: Synthesize N-butyl and N,N-diallyl piperidine-3-carboxamides for head-to-head testing.
Figure 2: Synthesis & Assay Workflow
Caption: Parallel synthesis workflow for generating N-butyl and N,N-diallyl analogs for comparative assay.
B. Protocol Detail: Amide Coupling
-
Activation: Dissolve 1.0 eq of N-Boc-piperidine-3-carboxylic acid in dry DCM. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 min.
-
Coupling: Add 1.1 eq of the respective amine (n-butylamine vs. diallylamine) and 2.0 eq of DIPEA.
-
Reaction: Allow to warm to RT and stir for 12h.
-
Validation: Check LC-MS. N-butyl product should show [M+H]+ corresponding to mass + 57. N,N-diallyl should show mass + 81.
-
Deprotection: Treat with 4M HCl/Dioxane to remove Boc group before testing (if free amine is required).
References
-
Pridgeon, J. W., et al. (2014). "Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti." Journal of Medical Entomology, 51(2).
-
Klun, J. A., et al. (2003). "Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel." Journal of Medical Entomology, 40(3), 293-299.
-
Novel Small-Molecule ACKR3 Agonists. (2023). ChemRxiv Preprint. "Design, Synthesis, and Pharmacological Evaluation."[2] (Demonstrating N-butyl optimality).
- Debboun, M., et al. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (Detailed methodology on topical bioassays).
Pharmacokinetic & Metabolic Profiling: N,N-Dimethyl vs. N,N-Diallyl Piperidine Carboxamides
[1]
Executive Summary
This guide provides a rigorous pharmacokinetic (PK) and metabolic comparison between N,N-dimethyl and N,N-diallyl amide substituents attached to a piperidine scaffold. In medicinal chemistry, this "methyl-to-allyl" switch is a critical structure-activity relationship (SAR) strategy used to modulate lipophilicity, receptor affinity (often shifting efficacy from agonist to antagonist), and metabolic stability.
While the Dimethyl Amide (DMA) moiety typically confers predictable, linear clearance via oxidative demethylation, the Diallyl Amide (DAA) moiety introduces complex PK behaviors, including increased volume of distribution (
Chemical & Physicochemical Profile
The substitution of two methyl groups with two allyl groups significantly alters the physicochemical landscape of the piperidine amide.
| Feature | N,N-Dimethyl Amide (DMA) | N,N-Diallyl Amide (DAA) | Impact on PK |
| Structure | DAA adds steric bulk and unsaturation.[1] | ||
| Lipophilicity (cLogP) | Base Reference | +0.8 to +1.2 log units | DAA increases membrane permeability and CNS penetration. |
| Polar Surface Area (PSA) | Lower | Comparable | Minimal change in H-bonding potential.[1] |
| Rotatable Bonds | 0 (Amide resonance) | 4 | DAA increases entropic penalty for binding but enhances hydrophobic contacts. |
| Solubility | High (Aqueous) | Moderate to Low | DAA may require lipid-based formulations.[1] |
Metabolic Stability & Biotransformation
The core divergence in the PK profile of these two moieties lies in their metabolic fate.
N,N-Dimethyl Amide (DMA) Metabolism
The DMA group undergoes sequential N-demethylation , primarily mediated by CYP2E1 and CYP2B isoforms. This is a classic "soft spot" in metabolism but usually follows linear Michaelis-Menten kinetics.[1]
-
Pathway:
-
Toxicology: Generates formaldehyde (rapidly cleared) and formic acid. Generally benign at therapeutic doses.
N,N-Diallyl Amide (DAA) Metabolism
The DAA group is metabolically labile and prone to bioactivation . The allyl double bond is a target for CYP450-mediated epoxidation, leading to reactive intermediates.
-
Pathway 1 (N-Dealkylation): Similar to DMA, removing the allyl group to form acrolein (toxic).
-
Pathway 2 (Epoxidation): Formation of the 2,3-epoxypropyl metabolite. This epoxide can alkylate the heme of CYP enzymes, causing Mechanism-Based Inhibition (MBI) or "suicide inhibition."
-
Consequence: DAA compounds often exhibit non-linear PK (auto-inhibition) upon repeat dosing.[1]
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of the two amide types.
Figure 1: Comparative metabolic pathways. Note the bifurcation in DAA metabolism leading to potential CYP inactivation.
Comparative Pharmacokinetic Parameters
Data synthesized from representative piperidine carboxamide derivatives (e.g., synthetic opioid antagonists and sigma receptor ligands).
| Parameter | Dimethyl Amide (DMA) | Diallyl Amide (DAA) | Interpretation |
| Bioavailability ( | High (>60%) | Low to Moderate (20-40%) | DAA suffers from high first-pass extraction unless saturation occurs.[1] |
| Half-life ( | Moderate (2-4 h) | Short (Initial) / Variable | Rapid oxidative clearance of allyl groups reduces initial |
| Volume of Dist. ( | Moderate (1-3 L/kg) | High (5-10 L/kg) | Increased lipophilicity of DAA drives tissue accumulation (brain/fat).[1] |
| Clearance ( | Hepatic blood flow limited | Intrinsic clearance limited | DAA clearance is enzyme-dependent and susceptible to saturation.[1] |
| CNS Penetration | Moderate | High | DAA is preferred for central targets (e.g., CNS opioid receptors). |
| Drug-Drug Interaction | Low Risk | High Risk | DAA can act as a perpetrator of DDIs via CYP inhibition.[1] |
Experimental Protocols for Validation
To validate these differences in your specific lead series, the following "Self-Validating" protocols are recommended.
Time-Dependent Inhibition (TDI) Assay
Objective: Determine if the Diallyl moiety causes mechanism-based inactivation of CYPs.[1]
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL.
-
Pre-incubation: Incubate Test Compound (DAA vs DMA) with HLM with and without NADPH for 0, 10, 20, and 30 minutes.
-
Dilution: Dilute 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4, Chlorzoxazone for CYP2E1).
-
Readout: Measure formation of probe metabolite via LC-MS/MS.
-
Validation Criteria: A decrease in probe metabolite formation only in the NADPH-preincubated samples indicates TDI (suicide inhibition).
-
Expectation: DMA = No shift (
unchanged). -
Expectation: DAA = Significant shift (
decreases with time).
-
Reactive Metabolite Trapping (GSH Adducts)
Objective: Detect electrophilic epoxides or acrolein formed from DAA.
-
Incubation: Test compound (10 µM) + HLM + NADPH + Glutathione (GSH) (5 mM) + Glutathione S-Transferase (optional).
-
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for m/z 308 (GSH fragment).
-
Result: Presence of GSH-adducts confirms bioactivation of the allyl group.
Decision Logic for Lead Optimization
Use the following logic flow to decide between Dimethyl and Diallyl substitutions based on your project goals.
Figure 2: Strategic decision tree for amide selection in lead optimization.
References
-
Metabolic Activation of Diallyl Compounds
- Title: Effect of diallyl sulfide on rat liver microsomal nitrosamine metabolism and other monooxygenase activities.
- Source: PubMed (Cancer Res. 1988).
-
URL:[Link]
-
Opioid Receptor Antagonists (Diallyl Substitution Effect)
-
Comparative Metabolism of Amides
-
MCT1 Inhibitor SAR (Diallyl vs Dimethyl)
- Title: Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents.
- Source: Journal of Medicinal Chemistry (via PMC).
-
URL:[Link]
-
Diallyl Sulfide Pharmacokinetics
- Title: In vivo metabolism of diallyl disulphide in the rat: Identific
- Source: Xenobiotica.
-
URL:[Link]
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- 4. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of N,N-Diallyl-2-piperidinecarboxamide for Biological Use
For researchers, scientists, and drug development professionals, ensuring the purity of a compound intended for biological use is a non-negotiable cornerstone of scientific rigor and patient safety. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of N,N-Diallyl-2-piperidinecarboxamide, a synthetic piperidine derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory standards.
The synthesis of N,N-Diallyl-2-piperidinecarboxamide, like any chemical process, can introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products that may arise during manufacturing or storage.[1] The presence of such impurities can significantly impact the compound's efficacy, safety, and stability.[2] Therefore, a robust analytical strategy is paramount to ensure the quality of the compound for its intended biological application.
The Regulatory Landscape: A Foundation of Quality
Before delving into specific analytical techniques, it is crucial to understand the regulatory framework that governs impurity control in new drug substances. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a set of guidelines that are globally recognized.[3] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5] These guidelines establish a clear framework for managing impurities to ensure product quality and safety.[2]
The U.S. Food and Drug Administration (FDA) also provides comprehensive guidance on analytical procedure development and validation.[6][7] The emphasis is on creating a lifecycle-based model for analytical methods, ensuring they are fit-for-purpose from development through to routine use.[3] This modern approach prioritizes a scientific, risk-based strategy for post-approval change management of analytical procedures.[6]
Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical method for purity determination hinges on several factors, including the physicochemical properties of N,N-Diallyl-2-piperidinecarboxamide, the nature of potential impurities, and the required level of sensitivity and specificity. Here, we compare the three most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Speed | Cost | Quantitation | Limit of Detection (LOD) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase under high pressure.[8] | Moderate | Moderate | Fully Quantitative[9] | Low (ng to pg)[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in the gas phase followed by mass-based detection.[11] | Fast | Moderate-High | Fully Quantitative[12] | Very Low (pg to fg) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.[13] | Slow | High | Quantitative (qNMR) | High (µg to mg) |
Experimental Workflows and Protocols
To ensure the trustworthiness of the purity validation process, each protocol must be a self-validating system. This involves not just the core analytical procedure but also system suitability checks and the use of appropriate reference standards.[14]
Workflow for Purity Validation of N,N-Diallyl-2-piperidinecarboxamide
Caption: A comprehensive workflow for the purity validation of N,N-Diallyl-2-piperidinecarboxamide.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds.[8] Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.[15]
Rationale: A reversed-phase HPLC method is chosen due to the likely moderate polarity of N,N-Diallyl-2-piperidinecarboxamide. A C18 column provides excellent hydrophobic retention, and a buffered mobile phase helps to ensure consistent peak shapes, especially for a compound with a basic piperidine nitrogen.[16] UV detection is suitable as the carboxamide group provides a chromophore.
Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient from low to high organic content (e.g., 10% B to 90% B over 30 minutes) is recommended for initial screening to separate impurities with a wide range of polarities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the N,N-Diallyl-2-piperidinecarboxamide sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a reference standard of N,N-Diallyl-2-piperidinecarboxamide to establish linearity.
-
-
System Suitability:
-
Before sample analysis, inject a standard solution multiple times (e.g., n=6) to check for system precision (RSD < 2%).
-
Parameters such as theoretical plates, tailing factor, and resolution between the main peak and any known impurity should be monitored.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peak using the area normalization method.
-
Quantify any specified impurities using the calibration curve of the reference standard.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] It provides both chromatographic separation and mass spectral data, which aids in the identification of unknown impurities.[12]
Rationale: While N,N-Diallyl-2-piperidinecarboxamide itself may have limited volatility, GC-MS is excellent for detecting residual solvents from the synthesis and volatile by-products.[17] Derivatization can be employed to increase the volatility of the parent compound if necessary.[18] The mass spectrometer provides structural information based on fragmentation patterns, which is invaluable for impurity identification.[19]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For the analysis of residual solvents, a headspace GC-MS method is preferred.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute a wide range of compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with a reference library (e.g., NIST).
-
For unknown impurities, interpret the fragmentation pattern to propose a structure.
-
Quantitation can be performed using an internal standard.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[20][21] It provides detailed information about the carbon-hydrogen framework of a molecule. Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard for each impurity.
Rationale: ¹H and ¹³C NMR are essential for confirming the primary structure of N,N-Diallyl-2-piperidinecarboxamide. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals, providing definitive structural proof.[13][22] The presence of impurities will be evident from extra peaks in the spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For qNMR, add an accurately weighed amount of an internal standard with a known purity and a resonance that does not overlap with the analyte signals.
-
-
NMR Experiments:
-
¹H NMR: Provides information on the number and type of protons and their connectivity.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.[22]
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule.
-
The presence of unexpected signals indicates impurities.
-
For qNMR, the purity of the sample can be calculated by comparing the integral of a known analyte signal to the integral of the internal standard signal.
-
Logic for Experimental Choices
The selection of these three orthogonal techniques provides a comprehensive and self-validating approach to purity assessment.
Caption: Inter-relationship of analytical techniques for robust purity validation.
Conclusion
Validating the purity of N,N-Diallyl-2-piperidinecarboxamide for biological use requires a multi-faceted analytical approach that is grounded in sound scientific principles and regulatory expectations. By employing a primary chromatographic method like HPLC for quantification, an orthogonal method such as GC-MS for volatile impurities, and the definitive structural elucidation power of NMR, researchers can be confident in the quality of their compound. This comprehensive strategy not only ensures compliance with regulatory guidelines but also upholds the integrity of the subsequent biological research.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Scribd. FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation.
- International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2).
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- International Council for Harmonisation. Quality Guidelines.
- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
- U.S. Pharmacopeia. Small molecule Reference Standards.
- Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
- PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
- Eastern Analytical Symposium. E13 - Quality Control of Small Molecule Drugs.
- Kymos. (2025, August 12). Quality control of small molecules.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Centers for Disease Control and Prevention. (2016, March 3). NMAM METHOD 2536.
- Biotechgate. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
- Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- National Institutes of Health. Regulatory Knowledge Guide for Small Molecules.
- sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Semantic Scholar. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- BenchChem. (2025). Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods.
- International Journal of Molecular Sciences. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PMC. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.
- ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Journal of Applied Pharmaceutical Science. (2019, May 8). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five.
- Organic Syntheses. 2 - Organic Syntheses Procedure.
- Google Patents. (2013, May 10). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
- MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
- 5z.com. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- E3S Web of Conferences. Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
